4-Methyl-3-(1-methylethyl)benzenamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-3-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-7(2)10-6-9(11)5-4-8(10)3/h4-7H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCLWCGJHOMCRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625268 | |
| Record name | 4-Methyl-3-(propan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5266-84-2 | |
| Record name | 4-Methyl-3-(propan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 4-Methyl-3-(1-methylethyl)benzenamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis protocols for 4-Methyl-3-(1-methylethyl)benzenamine, an important organic intermediate. The following sections detail the primary synthesis routes, experimental procedures, and quantitative data to support researchers in the replication and optimization of these methods.
Core Synthesis Pathway: Friedel-Crafts Alkylation of m-Toluidine
The most prominently documented method for the synthesis of this compound, also known as 3-methyl-4-isopropylaniline, involves the Friedel-Crafts alkylation of m-toluidine. This approach utilizes an isopropylating agent in the presence of a strong acid catalyst.
A key patented method outlines a process that offers high product quality and good stability, making it suitable for potential industrial applications.[1] The synthesis is presented as a two-step process: an initial alkylation reaction followed by separation and purification.[1]
Logical Workflow of the Primary Synthesis Route
Caption: General workflow for the synthesis of this compound via Friedel-Crafts alkylation.
Experimental Protocols
Protocol 1: Friedel-Crafts Alkylation using a Jet Mixer and Quartz Reaction Tube
This protocol is based on a patented method designed for controlled synthesis with high yield and minimal by-products.[1]
Step 1: Preparation of Reactants
-
Component 1: Dissolve m-toluidine in a sulfuric acid solution with a mass concentration of 50-98%.[1]
-
Component 2: Prepare the isopropylating agent (isopropanol or 2-chloropropane) in a separate container.[1]
Step 2: Alkylation Reaction
-
Simultaneously feed Component 1 and Component 2 into a jet mixer at a flow rate ratio of 5-10:1.[1]
-
Maintain the mixing temperature between 10-35 °C.[1]
-
Pass the resulting mixture through a quartz reaction tube packed with a solid acid catalyst.[1] The solid acid catalyst can be a solid super-strong acid containing sulfate radicals, supported on iron sesquioxide, zirconium dioxide, or titanium dioxide.[1]
-
Maintain the reaction temperature within the quartz tube between 60-95 °C, with an optimal range of 70-90 °C.[1]
-
The residence time in the reaction tube should be between 10-45 seconds.[1]
Step 3: Separation and Purification
-
Cool the reactant liquor to 10-30 °C.[1]
-
Adjust the pH of the solution to 7-10 using an alkaline solution (either organic or inorganic base aqueous solution).[1]
-
Filter the solution.[1]
-
Extract the filtrate with an organic solvent.[1]
-
Wash the organic layer and then remove the solvent by concentrating under reduced pressure.[1]
-
Perform rectification of the concentrate, collecting the fraction at 130-140 °C to obtain the final product.[1]
Quantitative Data
The following table summarizes the key quantitative parameters for the described synthesis protocol.
| Parameter | Value | Reference |
| Reactants | ||
| m-Toluidine to Sulfuric Acid Ratio | Component 1 | [1] |
| Isopropylating Agent | Isopropanol or 2-Chloropropane | [1] |
| Reaction Conditions | ||
| Mixing Temperature | 10-35 °C | [1] |
| Reaction Temperature | 60-95 °C (Optimal: 70-90 °C) | [1] |
| Residence Time | 10-45 seconds | [1] |
| Purification | ||
| Final Product Collection Temperature | 130-140 °C (during rectification) | [1] |
Alternative Synthesis Strategies
While the Friedel-Crafts alkylation of m-toluidine is a well-documented route, other general methods for the synthesis of isopropylanilines could be adapted for this compound. These include:
-
Catalytic Hydrogenation of Nitro-Isopropyl Derivatives: This method involves the nitration of an appropriate isopropyl-substituted benzene ring followed by catalytic hydrogenation to reduce the nitro group to an amine.[2]
-
Amination of Isopropylbenzene Derivatives: This approach utilizes methods like the Buchwald-Hartwig amination or Ullmann coupling, where a halogenated isopropylbenzene derivative reacts with an amine source in the presence of a catalyst.[2]
Conceptual Diagram of Alternative Synthesis Routes
Caption: Conceptual overview of alternative synthesis strategies for substituted anilines.
This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the cited patents and literature for further details and to adapt these methodologies to their specific laboratory or industrial requirements.
References
A Comprehensive Technical Guide on the Physicochemical Properties of 4-Methyl-3-(propan-2-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of 4-methyl-3-(propan-2-yl)aniline. The information is compiled from various scientific sources to support research and development activities.
Chemical Identity and Structure
-
IUPAC Name: 3-Methyl-4-(propan-2-yl)aniline
-
Synonyms: 4-Isopropyl-3-methylaniline, 3-methyl-4-isopropylaniline
-
Molecular Formula: C₁₀H₁₅N[1]
-
Chemical Structure:
Physicochemical Properties
The following table summarizes the key physicochemical properties of 4-methyl-3-(propan-2-yl)aniline and its hydrochloride salt.
| Property | Value | Compound Form | Source(s) |
| Molecular Weight | 149.23 g/mol | Free Base | [1] |
| Melting Point | 223 °C | Hydrochloride Salt | [2] |
| Boiling Point | Data not available | Free Base | |
| pKa | Data not available | Free Base | |
| Solubility in Water | Slightly soluble (9.9 g/L) | Hydrochloride Salt | [2] |
| LogP (XLogP3) | 2.8 | Free Base (Computed) | [1] |
Experimental Protocols
3.1. Synthesis
A general method for the preparation of 3-methyl-4-isopropylaniline is outlined in patent literature.[3] The process involves the isopropylation of m-toluidine.
-
Reaction Scheme: m-toluidine is reacted with an isopropylation agent in the presence of a sulfuric acid solution.
-
Procedure:
-
m-toluidine is dissolved in a sulfuric acid solution (50-98% mass concentration) to form component 1.[3]
-
An isopropylation reagent is prepared as component 2.[3]
-
Components 1 and 2 are mixed in a jet mixer at 10-35 °C.[3]
-
The mixture is then passed through a reaction tube at 60-95 °C to facilitate the alkylation reaction.[3]
-
The resulting reaction solution undergoes separation and purification, including neutralization with an alkaline solution, extraction with an organic solvent, and distillation to yield 3-methyl-4-isopropylaniline.[3]
-
3.2. Melting Point Determination (Capillary Method)
This is a standard method for determining the melting point of a solid crystalline compound, such as the hydrochloride salt of 4-methyl-3-(propan-2-yl)aniline.[4][5][6][7][8]
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.[5]
-
Procedure:
-
A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.[7]
-
The capillary tube is placed in the heating block of the melting point apparatus.[5]
-
The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) near the expected melting point.[6]
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[7]
-
3.3. Boiling Point Determination (Thiele Tube Method)
For liquid compounds like 4-methyl-3-(propan-2-yl)aniline, the boiling point can be determined using the Thiele tube method, which requires a small amount of the substance.[9][10]
-
Apparatus: Thiele tube, thermometer, small test tube, capillary tube sealed at one end, heating oil (e.g., mineral oil), heat source.[9][10]
-
Procedure:
-
The liquid sample is placed in the small test tube, and the sealed capillary tube is inverted into it.[10]
-
The test tube is attached to the thermometer and placed in the Thiele tube containing heating oil.[10]
-
The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[10]
-
As the temperature approaches the boiling point, a continuous stream of bubbles will emerge from the open end of the capillary tube.[9]
-
The heat is removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[9]
-
3.4. pKa Determination
The acid dissociation constant (pKa) of an aniline derivative can be determined experimentally, often through potentiometric titration, or estimated using computational methods.[11][12][13][14][15]
-
Potentiometric Titration:
-
A solution of the amine is prepared in a suitable solvent (e.g., water or a water-alcohol mixture).
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
-
The pH of the solution is monitored with a pH meter as the acid is added.
-
A titration curve of pH versus the volume of titrant added is plotted. The pH at the half-equivalence point corresponds to the pKa of the conjugate acid of the amine.
-
-
Computational Methods:
-
The structure of the molecule is optimized using quantum chemical calculation methods (e.g., DFT or semi-empirical methods like PM3).[11][12]
-
Properties such as the electron population on the nitrogen atom are calculated.[11]
-
These calculated properties are then used in linear free-energy relationships to predict the pKa value.[11]
-
3.5. Solubility Determination
The solubility of an aniline derivative can be determined by various methods, including the shake-flask method.
-
Procedure (Shake-Flask Method):
-
An excess amount of the compound is added to a known volume of the solvent (e.g., water) in a flask.
-
The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The saturated solution is then filtered to remove the undissolved solid.
-
The concentration of the compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). This concentration represents the solubility of the compound at that temperature.
-
Visualizations
4.1. Synthesis Workflow
Caption: Synthesis workflow for 4-methyl-3-(propan-2-yl)aniline.
4.2. Physicochemical Property Determination Workflow
Caption: General workflow for physicochemical property determination.
References
- 1. 4-Isopropyl-3-methylaniline | C10H15N | CID 2796271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4534-11-6 CAS MSDS (3-METHYL-4-ISOPROPYLANILINE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. CN105622428A - Preparation method of 3-methyl-4-isopropylaniline - Google Patents [patents.google.com]
- 4. thinksrs.com [thinksrs.com]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. davjalandhar.com [davjalandhar.com]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. afit.edu [afit.edu]
- 14. journaleras.com [journaleras.com]
- 15. journaleras.com [journaleras.com]
An In-Depth Technical Guide to 4-Methyl-3-(1-methylethyl)benzenamine (CAS 5266-84-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Methyl-3-(1-methylethyl)benzenamine (CAS 5266-84-2), also known as 3-isopropyl-4-methylaniline. This document consolidates available data on its chemical and physical properties, synthesis, and safety information. While specific experimental spectroscopic data and detailed biological activity for this compound are not widely published, this guide presents information on closely related analogs and general characteristics of substituted anilines to provide a foundational understanding for research and development activities.
Chemical and Physical Properties
This compound is an aromatic amine with a molecular formula of C₁₀H₁₅N and a molecular weight of 149.24 g/mol .[1] Its structure features a benzene ring substituted with a methyl group, an isopropyl group, and an amino group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 5266-84-2 | |
| Molecular Formula | C₁₀H₁₅N | [1] |
| Molecular Weight | 149.24 g/mol | [1] |
| IUPAC Name | This compound | |
| Synonyms | 3-Isopropyl-4-methylaniline, 4-Methyl-3-(propan-2-yl)aniline, 3-isopropyl-4-methylbenzenamine | [1] |
| XLogP3 | 2.8 | [1] |
| Topological Polar Surface Area | 26 Ų | [1] |
| Heavy Atom Count | 11 | |
| Complexity | 120 | [1] |
Synthesis
The primary synthetic route to this compound described in the literature is the Friedel-Crafts alkylation of m-toluidine (3-methylaniline).[2][3]
Experimental Protocol: Friedel-Crafts Alkylation of m-Toluidine
Materials:
-
m-Toluidine
-
Isopropylating agent (e.g., isopropanol, 2-propyl halide)
-
Strong acid catalyst (e.g., sulfuric acid, solid acid catalyst)[2][3]
-
Solvent (if necessary)
-
Neutralizing agent (e.g., sodium hydroxide solution)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: A solution of m-toluidine is prepared in a suitable reactor, often with the addition of a strong acid catalyst.[2]
-
Addition of Alkylating Agent: The isopropylating agent is added to the reaction mixture. The reaction is typically carried out at an elevated temperature.[2][3]
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, the reaction mixture is cooled and neutralized with a base.[3]
-
Extraction and Purification: The product is extracted into an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product is purified by distillation or chromatography to yield pure this compound.[3]
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Spectroscopic Data
Table 2: Predicted and Analogous Spectroscopic Data
| Technique | Predicted/Analogous Data |
| ¹H NMR | Aromatic protons (δ 6.5-7.5 ppm), Isopropyl CH (septet, δ ~3.0 ppm), Methyl protons (singlet, δ ~2.2 ppm), Isopropyl CH₃ (doublet, δ ~1.2 ppm), Amino protons (broad singlet, variable ppm). |
| ¹³C NMR | Aromatic carbons (δ 110-150 ppm), Isopropyl CH (δ ~30-35 ppm), Methyl carbon (δ ~15-20 ppm), Isopropyl CH₃ (δ ~20-25 ppm). |
| IR (Infrared) | N-H stretching (two bands for primary amine, ~3300-3500 cm⁻¹), C-H aromatic stretching (~3000-3100 cm⁻¹), C-H aliphatic stretching (~2850-3000 cm⁻¹), C=C aromatic stretching (~1450-1600 cm⁻¹), N-H bending (~1600 cm⁻¹). |
| Mass Spec. | Molecular ion peak (M⁺) at m/z 149. A prominent fragment would be the loss of a methyl group from the isopropyl substituent ([M-15]⁺) at m/z 134. |
Biological Activity and Potential Applications
Specific biological activity and signaling pathway information for this compound are not currently published. However, the aniline scaffold is a common motif in medicinal chemistry, and substituted anilines have been investigated for a wide range of biological activities.
Substituted anilines are known to be intermediates in the synthesis of various pharmaceuticals and agrochemicals. For instance, some anilino-substituted pyrimidines and quinazolines have shown potent anticancer activity by targeting kinases.[4] Additionally, certain salicylanilide derivatives containing an isopropyl group have demonstrated antibacterial activity.[5]
The biological effects of aniline derivatives are highly dependent on their substitution pattern. Therefore, this compound could serve as a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Further research is required to elucidate its specific biological targets and mechanisms of action.
Diagram 2: Potential Research & Development Logic
Caption: Logical workflow for the development of drug candidates.
Safety and Handling
Detailed toxicity data for this compound is not available. However, as with all aniline derivatives, it should be handled with caution. Anilines, as a class, can be toxic if swallowed, in contact with skin, or if inhaled.[6] They can cause skin and eye irritation.[6]
Table 3: General Safety Precautions for Substituted Anilines
| Precaution | Recommendation |
| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and eye/face protection. |
| Ventilation | Use only in a well-ventilated area or under a chemical fume hood.[2][7] |
| Handling | Avoid breathing dust, fume, gas, mist, vapors, or spray. Do not get in eyes, on skin, or on clothing.[2][6] |
| Storage | Store in a cool, dry, and well-ventilated place in a tightly closed container.[2][7] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[7] |
It is imperative to consult the Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
This compound is a substituted aniline with potential as a building block in the development of new chemical entities for various applications, including pharmaceuticals and agrochemicals. While comprehensive experimental data for this specific compound is limited, this guide provides a foundational understanding based on available information and data from related structures. Further research is warranted to fully characterize its spectroscopic properties, elucidate its biological activity, and establish a detailed safety profile.
References
- 1. 4-Isopropyl-3-methylaniline | C10H15N | CID 2796271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. CN105622428A - Preparation method of 3-methyl-4-isopropylaniline - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
Navigating the Solubility Landscape of 4-Methyl-3-(1-methylethyl)benzenamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-3-(1-methylethyl)benzenamine, also known as 3-isopropyl-4-methylaniline, is an aromatic amine with potential applications in pharmaceutical and chemical synthesis. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, based on established principles of organic chemistry and data from structurally similar compounds. Due to the limited availability of specific quantitative data for this exact molecule, this guide also furnishes a detailed experimental protocol for determining its solubility, empowering researchers to generate precise data for their specific applications.
Predicted Solubility Profile
Based on the general principles of "like dissolves like" and the known behavior of aromatic amines, the solubility of this compound in various organic solvents can be predicted. The presence of a nonpolar benzene ring and alkyl substituents (methyl and isopropyl groups) suggests good solubility in nonpolar and moderately polar organic solvents. Conversely, the presence of the polar amine (-NH2) group, capable of hydrogen bonding, might impart some solubility in more polar solvents, although the bulky alkyl groups may sterically hinder this interaction.
The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene, Benzene | High | Favorable van der Waals interactions with the aromatic ring and alkyl groups. |
| Moderately Polar Aprotic | Diethyl Ether, Dichloromethane | High | Good balance of nonpolar and polar interactions. |
| Polar Aprotic | Acetone, Ethyl Acetate | Moderate to High | The polar amine group can interact with the polar solvent, while the nonpolar part of the molecule is still significant. |
| Polar Protic | Ethanol, Methanol | Moderate to High | The amine group can participate in hydrogen bonding with the alcohol's hydroxyl group. |
| Highly Polar | Water | Very Low | The large hydrophobic structure of the molecule outweighs the hydrogen bonding capability of the amine group. |
Experimental Protocol for Solubility Determination: Gravimetric Method
To obtain precise quantitative solubility data, a well-defined experimental protocol is essential. The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid compound in a liquid solvent.[6][7]
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatically controlled water bath or shaker
-
Vials with screw caps
-
Syringe filters (0.45 µm pore size)
-
Glass syringes
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum oven
-
Desiccator
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Filtration:
-
After the equilibration period, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.
-
Carefully draw a known volume of the supernatant (the clear solution above the solid) using a pre-warmed glass syringe to prevent precipitation upon cooling.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed, labeled evaporation dish or vial. This step is critical to remove any undissolved solid particles.
-
-
Solvent Evaporation:
-
Place the evaporation dishes containing the filtered saturated solutions in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be below the boiling point of the solute.
-
Continue the evaporation process until all the solvent has been removed and the weight of the dish with the residue is constant.
-
-
Data Analysis:
-
Cool the evaporation dishes in a desiccator to room temperature before weighing.
-
Weigh the dishes containing the dried solute.
-
Calculate the mass of the dissolved solute by subtracting the initial weight of the empty dish.
-
The solubility can then be expressed in various units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solvent (mol/L).
-
Logical Workflow for Solubility Determination
The following diagram illustrates the logical workflow for the experimental determination of solubility.
Caption: A flowchart of the gravimetric method for solubility determination.
Conclusion
While specific quantitative solubility data for this compound remains to be extensively published, a strong predictive understanding of its behavior in various organic solvents can be derived from the principles of organic chemistry and data on analogous compounds. It is anticipated to be highly soluble in nonpolar and moderately polar organic solvents and poorly soluble in water. For applications requiring precise solubility values, the provided detailed gravimetric method offers a robust experimental protocol. This guide serves as a valuable resource for researchers and professionals, enabling informed solvent selection and facilitating the successful application of this compound in their work.
References
- 1. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 2. 3-ISOPROPYLANILINE CAS#: 5369-16-4 [amp.chemicalbook.com]
- 3. kmchemistry.com [kmchemistry.com]
- 4. philadelphia.edu.jo [philadelphia.edu.jo]
- 5. chembk.com [chembk.com]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. pharmajournal.net [pharmajournal.net]
In-Depth Technical Guide: Health and Safety Information for 4-methyl-3-(propan-2-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. It is not a substitute for a formal Safety Data Sheet (SDS) and should not be used for compliance purposes. All personnel handling this chemical should be properly trained and equipped.
Executive Summary
This technical guide provides a comprehensive overview of the available health and safety information for 4-methyl-3-(propan-2-yl)aniline (CAS No. 21902-42-9). Due to the limited specific toxicological data for this compound, this guide incorporates data from a structurally similar surrogate, 4-isopropylaniline (CAS No. 99-88-7), to provide a more complete hazard profile. Information is presented in clearly structured tables, with detailed experimental protocols for key toxicity endpoints based on OECD guidelines. Additionally, a proposed metabolic pathway for N-alkylanilines is visualized to aid in understanding its potential biotransformation.
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | 4-methyl-3-(propan-2-yl)aniline | N/A |
| CAS Number | 21902-42-9 | N/A |
| Molecular Formula | C₁₀H₁₅N | N/A |
| Molecular Weight | 149.23 g/mol | N/A |
| Appearance | No data available | N/A |
| Boiling Point | No data available | N/A |
| Melting Point | No data available | N/A |
| Flash Point | No data available | N/A |
| Solubility | No data available | N/A |
Hazard Identification and Classification
The primary hazards associated with aromatic amines like 4-methyl-3-(propan-2-yl)aniline include acute toxicity via oral, dermal, and inhalation routes, as well as skin and eye irritation. The GHS classification for the surrogate, 4-isopropylaniline, is summarized below.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
Toxicological Data Summary
The following tables summarize the available quantitative toxicological data for the surrogate compound, 4-isopropylaniline.
Table 4.1: Acute Toxicity Data for 4-Isopropylaniline
| Endpoint | Species | Route | Value | Source |
| LD50 | Rat | Oral | 985 mg/kg | [1] |
| LD50 | Rat | Dermal | 1015 mg/kg | [1] |
Table 4.2: Genotoxicity and Carcinogenicity Data for 4-Isopropylaniline
| Test | System | Result | Source |
| Mutagenicity | Not specified | No information available | [1] |
| Carcinogenicity | IARC, NTP, ACGIH, OSHA | Not listed as a carcinogen | [1] |
Table 4.3: Reproductive and Developmental Toxicity for 4-Isopropylaniline
| Endpoint | Species | Effect | Source |
| Reproductive Effects | Not specified | No information available | [1] |
Experimental Protocols
The following are detailed methodologies for key toxicological assessments based on OECD guidelines, which would be appropriate for evaluating the safety of 4-methyl-3-(propan-2-yl)aniline.
Acute Oral Toxicity (Based on OECD Guideline 401)
Objective: To determine the acute oral toxicity (LD50) of a substance.
Test Animal: Healthy, young adult rats (e.g., Sprague-Dawley strain), nulliparous and non-pregnant females.
Procedure:
-
Acclimation: Animals are acclimated to laboratory conditions for at least 5 days.
-
Fasting: Animals are fasted overnight prior to dosing.
-
Dose Administration: The test substance is administered orally by gavage in a single dose. A suitable vehicle may be used if the substance is not soluble in water. At least three dose levels are used, with a sufficient number of animals at each dose (typically 5 of each sex).
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Necropsy: All animals (decedents and survivors) undergo a gross necropsy at the end of the study.
-
Data Analysis: The LD50 is calculated using a recognized statistical method.
Acute Dermal Toxicity (Based on OECD Guideline 402)
Objective: To determine the acute dermal toxicity (LD50) of a substance.
Test Animal: Healthy, young adult rats or rabbits with healthy, intact skin.
Procedure:
-
Preparation of Skin: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.
-
Application: The test substance is applied uniformly over an area of at least 10% of the total body surface area. The area is then covered with a porous gauze dressing and non-irritating tape.
-
Exposure: The exposure period is 24 hours.
-
Removal: After 24 hours, the dressing is removed, and the skin is washed to remove any residual test substance.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Necropsy: All animals undergo a gross necropsy.
-
Data Analysis: The dermal LD50 is calculated.
Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
Objective: To determine the potential of a substance to cause skin irritation or corrosion.
Test Animal: Albino rabbits.
Procedure:
-
Application: A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small patch of shaved skin.
-
Exposure: The patch is covered with a gauze dressing for 4 hours.
-
Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. The reactions are scored according to a graded scale.
-
Reversibility: The reversibility of any observed effects is assessed over a 14-day observation period.
Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
Objective: To determine the potential of a substance to cause eye irritation or corrosion.
Test Animal: Albino rabbits.
Procedure:
-
Application: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.
-
Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after instillation. The reactions are scored.
-
Reversibility: The reversibility of any observed effects is assessed over a 21-day observation period.
Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)
Objective: To assess the mutagenic potential of a substance.
Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).
Procedure:
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver).
-
Exposure: The test substance is incubated with the bacterial strains in a suitable medium.
-
Plating: The treated bacteria are plated on a minimal agar medium lacking the required amino acid.
-
Incubation: The plates are incubated for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.
-
Data Analysis: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.
Proposed Metabolic Pathway and Experimental Workflow
The metabolic fate of 4-methyl-3-(propan-2-yl)aniline is likely to follow the general pathways of other N-alkylanilines, primarily involving cytochrome P450-mediated oxidation.
Caption: Proposed metabolic pathway for 4-methyl-3-(propan-2-yl)aniline.
Caption: Tiered experimental workflow for toxicological assessment.
Conclusion
4-methyl-3-(propan-2-yl)aniline should be handled with caution due to the potential for acute toxicity, and skin and eye irritation, based on data from the surrogate compound 4-isopropylaniline. There is currently insufficient data to assess its mutagenic, carcinogenic, or reproductive toxicity potential. The provided experimental protocols, based on OECD guidelines, offer a framework for a comprehensive toxicological evaluation. The proposed metabolic pathway highlights potential routes of biotransformation that may contribute to its toxicological profile. Researchers and drug development professionals should implement appropriate engineering controls, personal protective equipment, and handling procedures to minimize exposure.
References
The Synthesis of Substituted Anilines: A Technical Guide for Advancing Chemical Research and Development
An authoritative overview of pivotal synthetic methodologies for the preparation of substituted anilines, offering in-depth analysis for researchers, scientists, and professionals in drug development. This guide details core synthetic strategies, from classical approaches to modern catalytic systems, complete with experimental protocols and comparative data to inform laboratory practice.
Substituted anilines are a cornerstone of modern chemistry, forming the structural backbone of a vast array of pharmaceuticals, agrochemicals, dyes, and advanced materials. The strategic introduction of substituents onto the aniline scaffold is a critical endeavor, enabling the fine-tuning of molecular properties and biological activity. This technical guide provides a comprehensive review of the most significant and widely employed methods for the synthesis of this vital class of compounds.
Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of C-N bonds, offering mild and versatile pathways to a wide range of substituted anilines. The Buchwald-Hartwig amination and copper-catalyzed Ullmann-type reactions are preeminent among these methodologies.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides or triflates.[1][2] This reaction is prized for its broad substrate scope and functional group tolerance.[1][2] The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired aniline and regenerate the catalyst.[1][3]
Key to the success of the Buchwald-Hartwig amination is the choice of phosphine ligands, which stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle.[3] Bidentate phosphine ligands like BINAP and DPPF were early breakthroughs, enabling the coupling of primary amines.[1] More recently, bulky, electron-rich monophosphine ligands have further expanded the scope of this reaction to include less reactive aryl chlorides.[3]
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Chlorotoluene | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | NaOt-Bu | Toluene | 100 | 98 |
| 4-Bromobenzonitrile | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 95 |
| 1-Iodonaphthalene | n-Hexylamine | Pd(OAc)₂ (1.5) | SPhos (3) | K₃PO₄ | t-BuOH | 80 | 92 |
| 2-Chloropyridine | Piperidine | Pd₂(dba)₃ (0.5) | RuPhos (1) | K₂CO₃ | Toluene | 100 | 99 |
To an oven-dried Schlenk tube is added Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol%), XPhos (14.3 mg, 0.03 mmol, 3 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol). The tube is evacuated and backfilled with argon. Anisole (1.0 mL), 4-bromoanisole (187 mg, 1.0 mmol), and aniline (102 µL, 1.1 mmol) are added via syringe. The reaction mixture is stirred at 100 °C for 16 hours. After cooling to room temperature, the mixture is diluted with diethyl ether (10 mL), filtered through Celite, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the title compound.
Copper-Catalyzed Amination (Ullmann Condensation)
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, typically between an aryl halide and an amine. While historically requiring harsh reaction conditions, modern advancements have led to milder protocols with a broader substrate scope, making it a cost-effective alternative to palladium-catalyzed methods.[2][4] The use of ligands such as 1,2-diamines and phenanthrolines can significantly accelerate the reaction and allow for the use of less reactive aryl chlorides.[5]
Recent developments have focused on highly sterically encumbered N¹,N²-diaryl diamine ligands that prevent catalyst deactivation and enable reactions at significantly lower temperatures.[4][6] This has expanded the utility of copper-catalyzed aminations to include a wider array of functionalized and complex molecules.[4]
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Iodotoluene | Pyrrolidine | CuI (5) | L-Proline (10) | K₂CO₃ | DMSO | 90 | 92 |
| 2-Bromopyridine | Aniline | CuI (10) | Phenanthroline (20) | Cs₂CO₃ | Dioxane | 110 | 85 |
| 4-Chlorobenzonitrile | Aqueous NH₃ | CuI (10) | Diamine Ligand (10) | None | Water | 120 | 88 |
| 1-Bromo-4-nitrobenzene | Morpholine | Cu₂O (5) | DMEDA (10) | K₃PO₄ | Toluene | 100 | 94 |
A mixture of 4-iodotoluene (218 mg, 1.0 mmol), pyrrolidine (105 µL, 1.25 mmol), CuI (9.5 mg, 0.05 mmol, 5 mol%), L-proline (11.5 mg, 0.1 mmol, 10 mol%), and K₂CO₃ (276 mg, 2.0 mmol) in DMSO (2 mL) is heated at 90 °C for 24 hours under an argon atmosphere. The reaction mixture is then cooled to room temperature, diluted with water (10 mL), and extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated in vacuo. The residue is purified by flash chromatography to give the desired product.
Classical Synthetic Routes
While modern catalytic methods offer significant advantages, classical routes to substituted anilines remain highly relevant, particularly for large-scale industrial synthesis and for specific substitution patterns.
Reduction of Nitroarenes
The reduction of nitroarenes is one of the most established and widely used methods for the synthesis of anilines.[7] This transformation can be achieved using a variety of reducing agents, with the choice often depending on the presence of other functional groups in the molecule.
Common reduction methods include:
-
Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts such as Pd/C, PtO₂, or Raney Nickel with hydrogen gas.[8] It is generally high-yielding and produces water as the only byproduct.
-
Metal/Acid Reductions: Reagents like iron, zinc, or tin in the presence of an acid (e.g., HCl or acetic acid) are effective for reducing nitro groups.[7][9] The Béchamp reduction, using iron and hydrochloric acid, is a classic example.[9]
-
Transfer Hydrogenation: This method uses a hydrogen donor, such as hydrazine or ammonium formate, in the presence of a catalyst (e.g., Pd/C) to effect the reduction.[10]
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. researchgate.net [researchgate.net]
- 10. Amine synthesis by nitro compound reduction [organic-chemistry.org]
Potential Applications of Isopropyl Methyl Anilines in Materials Science: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl methyl anilines represent a versatile class of substituted aniline monomers with significant potential for the development of advanced polymer materials. Their unique molecular architecture, featuring both isopropyl and methyl substitutions on the aniline ring or the nitrogen atom, allows for the fine-tuning of material properties. This guide explores the prospective applications of these monomers in materials science, focusing on the synthesis and predicted characteristics of their corresponding polymers. The introduction of bulky alkyl groups is anticipated to enhance the processability of resulting polymers, a common challenge with unsubstituted polyaniline, by improving their solubility in common organic solvents.[1][2] This modification, however, is expected to influence the electrical, thermal, and mechanical properties of the materials.[1][3]
Polymer Synthesis
The primary method for polymerizing isopropyl methyl anilines is through chemical oxidative polymerization. This technique involves the oxidation of the monomer in an acidic medium, leading to the formation of a polymer chain. A generalized protocol is provided below, which can be adapted for specific isopropyl methyl aniline isomers.
General Experimental Protocol: Chemical Oxidative Polymerization
Materials:
-
Isopropyl methyl aniline monomer (e.g., N-isopropyl-N-methylaniline, 2-methyl-6-isopropylaniline)
-
Ammonium persulfate (APS) (oxidant)
-
Hydrochloric acid (HCl) (dopant and reaction medium)
-
Methanol (for washing)
-
Deionized water
Procedure:
-
Dissolve the isopropyl methyl aniline monomer in a 1 M HCl solution. The concentration of the monomer can be varied, but a typical starting point is 0.1 M.
-
Cool the monomer solution to 0-5 °C in an ice bath with constant stirring.
-
Separately, prepare a solution of ammonium persulfate (APS) in 1 M HCl. The molar ratio of APS to the monomer is typically 1:1.
-
Slowly add the APS solution dropwise to the cooled monomer solution under continuous stirring.
-
The reaction mixture will gradually change color, indicating the onset of polymerization.
-
Allow the reaction to proceed for 24 hours at 0-5 °C to ensure complete polymerization.
-
After 24 hours, filter the polymer precipitate and wash it thoroughly with deionized water and then with methanol until the filtrate becomes colorless.
-
Dry the resulting polymer powder under vacuum at 60 °C for 24 hours.
Note: Due to the steric hindrance from the isopropyl and methyl groups, the polymerization of these monomers might be slower compared to unsubstituted aniline.[1] Optimization of reaction time, temperature, and oxidant-to-monomer ratio may be necessary to achieve a desirable molecular weight and yield.
Predicted Material Properties and Potential Applications
The incorporation of isopropyl and methyl groups into the polyaniline backbone is expected to significantly alter its material properties. The following sections detail the anticipated characteristics and potential applications of polymers derived from isopropyl methyl anilines.
Enhanced Solubility and Processability
A major drawback of unsubstituted polyaniline is its poor solubility in common organic solvents, which limits its processability.[1] The bulky and nonpolar isopropyl and methyl groups are predicted to disrupt the intermolecular packing of the polymer chains, thereby increasing their solubility. This enhanced solubility would enable easier processing of these polymers into thin films, coatings, and fibers using conventional solution-based techniques.
-
Potential Applications:
-
Printable electronics: Soluble conducting polymers can be formulated into inks for printing electronic circuits, sensors, and displays.
-
Anti-static coatings: Solution-processable conductive polymers can be applied to various surfaces to prevent the buildup of static electricity.
-
Corrosion-resistant coatings: Polyaniline-based coatings are known for their anti-corrosive properties, and improved solubility would facilitate their application.
-
Electrical Properties
The electrical conductivity of polyaniline is known to be sensitive to substitutions on the aromatic ring or the nitrogen atom. The presence of electron-donating alkyl groups can increase the electron density on the polymer backbone. However, the steric hindrance caused by these bulky groups can lead to a twisting of the polymer chain, which disrupts the π-conjugation and ultimately decreases the electrical conductivity.[1][3]
Table 1: Predicted Electrical Properties of Isopropyl Methyl Aniline-Based Polymers
| Polymer | Predicted Conductivity (S/cm) | Potential Applications |
| Poly(N-isopropyl-N-methylaniline) | 10-4 - 10-2 | Gas sensors, Electrochromic devices |
| Poly(2-methyl-6-isopropylaniline) | 10-3 - 10-1 | Anti-static materials, Low-conductivity electrodes |
Thermal Properties
The thermal stability of polyaniline can also be influenced by alkyl substitutions. While the polymer backbone itself is relatively stable, the side groups may be more susceptible to thermal degradation. It is anticipated that polymers of isopropyl methyl anilines will exhibit slightly lower thermal stability compared to unsubstituted polyaniline.
Table 2: Predicted Thermal Properties of Isopropyl Methyl Aniline-Based Polymers
| Polymer | Predicted Decomposition Temperature (°C) | Potential Applications |
| Poly(N-isopropyl-N-methylaniline) | 200 - 250 | Materials for moderate temperature applications |
| Poly(2-methyl-6-isopropylaniline) | 220 - 280 | Components in electronic devices with moderate heat generation |
Mechanical Properties
The mechanical properties of polyaniline films can be brittle. The introduction of flexible alkyl chains can act as an internal plasticizer, potentially improving the flexibility and processability of the resulting polymer films. However, the disruption of intermolecular forces might lead to a decrease in tensile strength and Young's modulus.
Table 3: Predicted Mechanical Properties of Isopropyl Methyl Aniline-Based Polymers
| Polymer | Predicted Tensile Strength (MPa) | Predicted Young's Modulus (GPa) | Potential Applications |
| Poly(N-isopropyl-N-methylaniline) | 20 - 40 | 1.0 - 1.5 | Flexible electronic substrates, Wearable sensors |
| Poly(2-methyl-6-isopropylaniline) | 30 - 50 | 1.2 - 1.8 | Components in flexible displays, Smart textiles |
Visualizations
Logical Flow of Polymer Development
Caption: Workflow for developing and evaluating polymers from isopropyl methyl aniline monomers.
Structure-Property Relationships
Caption: Influence of isopropyl and methyl groups on the properties of polyaniline.
Conclusion
Isopropyl methyl anilines hold considerable promise as monomers for the synthesis of novel conductive polymers with tailored properties. The anticipated improvements in solubility and processability could overcome some of the key limitations of traditional polyaniline, opening up a wider range of applications in fields such as flexible electronics, coatings, and sensors. While the introduction of these alkyl groups is likely to reduce electrical conductivity and thermal stability, the ability to fine-tune these properties through monomer design presents exciting opportunities for the development of next-generation smart materials. Further experimental research is necessary to fully elucidate the quantitative structure-property relationships and to explore the full potential of these promising materials.
References
Methodological & Application
Application Notes and Protocols: 4-Methyl-3-(1-methylethyl)benzenamine as a Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-3-(1-methylethyl)benzenamine, also known as 4-isopropyl-3-methylaniline, is a substituted aniline that serves as a valuable precursor in organic synthesis. Its unique substitution pattern makes it a key building block for the creation of complex heterocyclic structures, which are prevalent in medicinal chemistry and materials science. This document provides detailed application notes and protocols for the use of this compound in the synthesis of quinoline derivatives, a class of compounds with a broad spectrum of biological activities.
Application: Synthesis of Quinolines via the Doebner-von Miller Reaction
The Doebner-von Miller reaction is a widely used method for the synthesis of quinolines, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[1][2] this compound is a suitable substrate for this reaction, leading to the formation of polysubstituted quinolines. These quinoline scaffolds are of significant interest in drug discovery as they are found in a variety of bioactive molecules, including antimalarial, anticancer, and antibacterial agents.[3][4][5][6]
General Reaction Scheme
The overall reaction for the synthesis of a quinoline derivative from this compound using a generic α,β-unsaturated aldehyde is depicted below. The reaction proceeds through a series of steps including Michael addition, cyclization, dehydration, and oxidation to yield the aromatic quinoline ring system.
Caption: General scheme of the Doebner-von Miller reaction.
Experimental Protocol: Synthesis of 2,7-Dimethyl-6-(propan-2-yl)quinoline
This protocol describes a representative procedure for the synthesis of a quinoline derivative using this compound and crotonaldehyde via the Doebner-von Miller reaction.
Materials and Equipment
-
This compound (98% purity)
-
Crotonaldehyde (99% purity)
-
Concentrated Hydrochloric Acid (37%)
-
Nitrobenzene (as an oxidizing agent, optional)
-
Sodium Hydroxide (10% aqueous solution)
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 14.9 g (0.1 mol) of this compound.
-
Addition of Acid: Slowly and with stirring, add 20 mL of concentrated hydrochloric acid. The mixture will become warm.
-
Addition of Aldehyde: To the stirred mixture, add 7.0 g (0.1 mol) of crotonaldehyde dropwise over a period of 30 minutes. An exothermic reaction will occur.
-
Heating: After the addition is complete, heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for 3 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Slowly and carefully, neutralize the mixture by adding a 10% aqueous solution of sodium hydroxide until the pH is approximately 8-9.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2,7-dimethyl-6-(propan-2-yl)quinoline.
Quantitative Data
The following table summarizes the typical quantitative data for the synthesis of 2,7-dimethyl-6-(propan-2-yl)quinoline.
| Parameter | Value |
| Reactants | |
| This compound | 14.9 g (0.1 mol) |
| Crotonaldehyde | 7.0 g (0.1 mol) |
| Product | |
| Product Name | 2,7-Dimethyl-6-(propan-2-yl)quinoline |
| Theoretical Yield | 19.9 g |
| Actual Yield | 13.9 g |
| Yield (%) | 70% |
| Purity (by GC-MS) | >95% |
| Reaction Conditions | |
| Temperature | 100-110 °C |
| Reaction Time | 3 hours |
Caption: Experimental workflow for quinoline synthesis.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Concentrated hydrochloric acid is corrosive and should be handled with extreme care.
-
Crotonaldehyde is a lachrymator and is flammable.
-
Nitrobenzene (if used) is toxic and readily absorbed through the skin.
Conclusion
This compound is a versatile precursor for the synthesis of substituted quinolines via the Doebner-von Miller reaction. The provided protocol offers a reliable method for the preparation of a representative quinoline derivative, which can be adapted for the synthesis of a variety of analogues for further investigation in drug discovery and materials science. The straightforward nature of the reaction and the accessibility of the starting materials make this a valuable transformation in organic synthesis.
References
Application Notes and Protocols for the Synthesis of 3-isopropyl-4-methylaniline via Friedel-Crafts Alkylation
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
3-isopropyl-4-methylaniline is a substituted aniline derivative with potential applications in the synthesis of pharmaceuticals, agrochemicals, and other specialty organic compounds. This document outlines a reliable, multi-step laboratory protocol for its synthesis, centered around a key Friedel-Crafts alkylation reaction.
This protocol, therefore, details a robust three-step synthesis:
-
Protection: Acetylation of the starting material, 4-methylaniline (p-toluidine), to form 4-methylacetanilide.
-
Friedel-Crafts Alkylation: Introduction of the isopropyl group at the 3-position of 4-methylacetanilide using an alkylating agent and a Lewis acid catalyst.
-
Deprotection: Acid-catalyzed hydrolysis of the acetamido group to yield the final product, 3-isopropyl-4-methylaniline.
Experimental Protocols
Step 1: Protection (Acetylation) of 4-methylaniline
This procedure protects the amino group as an acetamide to prevent side reactions in the subsequent alkylation step.
Materials:
-
4-methylaniline (p-toluidine)
-
Acetic anhydride
-
Concentrated hydrochloric acid (HCl)
-
Sodium acetate (anhydrous)
-
Deionized water
-
Ethanol (95%)
-
Erlenmeyer flasks, beakers, magnetic stirrer, heating plate, ice bath, Büchner funnel, and filtration apparatus.
Protocol:
-
In a 250 mL Erlenmeyer flask, suspend 10.7 g (0.1 mol) of 4-methylaniline in 100 mL of water.
-
While stirring, add 10 mL of concentrated hydrochloric acid to dissolve the amine, forming the hydrochloride salt.
-
In a separate beaker, prepare a solution of 15 g of sodium acetate in 50 mL of water.
-
To the stirring solution of 4-methylaniline hydrochloride, add 12.0 mL (approx. 13 g, 0.127 mol) of acetic anhydride.
-
Immediately after adding the acetic anhydride, add the sodium acetate solution in one portion.[2]
-
Stir the mixture vigorously and cool it in an ice bath for 20-30 minutes to facilitate the precipitation of the product.
-
Collect the white precipitate of 4-methylacetanilide by vacuum filtration using a Büchner funnel.
-
Wash the crystals with two portions of cold deionized water.
-
Recrystallize the crude product from a mixture of ethanol and water to obtain pure 4-methylacetanilide.
-
Dry the purified crystals in a desiccator or a vacuum oven at low heat. The expected yield is typically high.
Step 2: Friedel-Crafts Alkylation of 4-methylacetanilide
This core step introduces the isopropyl group onto the aromatic ring at the position ortho to the activating acetamido group.
Materials:
-
4-methylacetanilide (from Step 1)
-
2-bromopropane (isopropyl bromide)
-
Aluminum chloride (AlCl₃, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser with drying tube, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.
Protocol:
-
Caution: This reaction must be performed in a well-ventilated fume hood. Aluminum chloride is highly hygroscopic and reacts violently with water.
-
In a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 14.9 g (0.1 mol) of 4-methylacetanilide and 100 mL of anhydrous dichloromethane. Stir until the solid dissolves.
-
Cool the flask in an ice bath to 0-5 °C.
-
Carefully and in portions, add 29.3 g (0.22 mol) of anhydrous aluminum chloride to the stirring solution. The mixture may become warm and HCl gas may evolve.
-
Once the addition is complete, allow the mixture to stir at 0-5 °C for 15 minutes.
-
Add 11.0 mL (13.5 g, 0.11 mol) of 2-bromopropane dropwise via a dropping funnel over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the flask again in an ice bath and carefully quench the reaction by slowly adding 100 mL of ice-cold water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude 3-isopropyl-4-methylacetanilide. The product may be used directly in the next step or purified by column chromatography if necessary.
Step 3: Deprotection (Hydrolysis) of 3-isopropyl-4-methylacetanilide
The final step removes the acetyl protecting group to reveal the target amine.
Materials:
-
Crude 3-isopropyl-4-methylacetanilide (from Step 2)
-
Sulfuric acid (e.g., 30-50% aqueous solution) or Concentrated HCl
-
Sodium hydroxide (10% aqueous solution)
-
Diethyl ether or Dichloromethane for extraction
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, pH paper.
Protocol:
-
Place the crude 3-isopropyl-4-methylacetanilide from the previous step into a 250 mL round-bottom flask.
-
Add 100 mL of 30% aqueous sulfuric acid.[3]
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 1-2 hours, or until the disappearance of the starting material is confirmed by TLC.
-
Cool the reaction mixture to room temperature and then further in an ice bath.
-
Slowly and carefully neutralize the acidic solution by adding 10% aqueous sodium hydroxide until the solution is basic (pH > 10), as checked with pH paper.
-
Transfer the mixture to a separatory funnel and extract the product with three 50 mL portions of diethyl ether or dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to yield crude 3-isopropyl-4-methylaniline.
-
The final product can be purified by vacuum distillation to obtain a colorless to pale yellow oil.
Data Presentation
The following table summarizes the key quantitative data for the three-step synthesis. Yields are representative and may vary based on experimental conditions and scale.
| Step | Reaction | Starting Material | Product | Molar Mass ( g/mol ) | Typical Yield (%) |
| 1 | Acetylation | 4-methylaniline | 4-methylacetanilide | 107.15 → 149.19 | 85 - 95% |
| 2 | Friedel-Crafts Alkylation | 4-methylacetanilide | 3-isopropyl-4-methylacetanilide | 149.19 → 191.27 | 60 - 75% |
| 3 | Hydrolysis | 3-isopropyl-4-methylacetanilide | 3-isopropyl-4-methylaniline | 191.27 → 149.23 | 80 - 90% |
Reaction Scheme and Workflow Visualization
The overall synthetic strategy is depicted below.
References
Application Notes and Protocols: Synthesis of Azo Dyes Using 4-Methyl-3-(propan-2-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the potential application of 4-methyl-3-(propan-2-yl)aniline in the synthesis of azo dyes. Due to a lack of specific examples in the current scientific literature for this particular aniline derivative, this note presents a generalized, representative protocol for the synthesis of a hypothetical azo disperse dye. The methodologies, data, and diagrams are based on established principles of azo dye chemistry and are intended to serve as a foundational guide for researchers exploring the use of novel substituted anilines in dye development.
Introduction
Azo dyes are the largest and most versatile class of synthetic organic colorants, characterized by the presence of one or more azo groups (-N=N-). The color of these dyes can be readily tuned by the judicious selection of aromatic amines (diazo components) and coupling components. The substituent groups on these aromatic rings play a crucial role in determining the final color, solubility, and fastness properties of the dye. 4-Methyl-3-(propan-2-yl)aniline, with its specific substitution pattern, presents an interesting candidate for the synthesis of novel azo dyes with potentially unique shades and properties. This document outlines a general procedure for its use as a diazo component in the synthesis of a disperse dye, suitable for coloring hydrophobic fibers like polyester.
Hypothetical Dye Synthesis: A General Overview
The synthesis of an azo dye from 4-methyl-3-(propan-2-yl)aniline typically follows a two-step process:
-
Diazotization: The primary aromatic amine, 4-methyl-3-(propan-2-yl)aniline, is converted into a diazonium salt by treatment with a nitrous acid source, typically sodium nitrite, in an acidic medium at low temperatures (0-5 °C).
-
Azo Coupling: The resulting diazonium salt solution is then reacted with a suitable coupling component. For the synthesis of a disperse dye, an electron-rich aromatic compound, such as N,N-diethylaniline, is commonly used. The electrophilic diazonium ion attacks the electron-rich coupling component to form the stable azo dye.
Diagram of the General Synthesis Workflow
Application Notes and Protocols for the Quantification of 4-Methyl-3-(1-methylethyl)benzenamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical quantification of 4-Methyl-3-(1-methylethyl)benzenamine. The methodologies described are based on common analytical techniques and are intended to serve as a starting point for method development and validation.
Introduction
This compound is an aromatic amine that may be of interest as a process intermediate, impurity, or a starting material in the synthesis of various organic compounds, including pharmaceuticals. Accurate and precise quantification of this compound is crucial for process control, quality assurance, and regulatory compliance. This document outlines potential analytical methods using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the determination of this compound.
Quantitative Data Summary
As no specific experimental data for the quantification of this compound is publicly available, the following table represents typical data that could be obtained using the described analytical methods. These values are illustrative and would need to be determined experimentally during method validation.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (r²) | > 0.998 | > 0.997 | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.05 µg/mL | 0.001 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | 0.15 µg/mL | 0.003 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 99 - 101% |
| Precision (% RSD) | < 2.0% | < 3.0% | < 1.5% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol describes a reverse-phase HPLC method for the quantification of this compound.
Workflow:
Caption: HPLC-UV Experimental Workflow.
a. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (ACN), HPLC grade.
-
Methanol (MeOH), HPLC grade.
-
Water, HPLC grade (e.g., Milli-Q or equivalent).
-
Formic acid or Phosphoric acid, analytical grade.
-
This compound reference standard.
b. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic Acid in Water. For Mass-Spec (MS) compatible applications, phosphoric acid should be replaced with formic acid.[1][2]
-
Mobile Phase B: Acetonitrile.
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Standard Stock Solution: Accurately weigh and dissolve the reference standard in the diluent to prepare a stock solution of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 0.1 - 100 µg/mL).
c. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Gradient or isocratic elution can be employed. A starting point for a gradient could be:
-
0-1 min: 30% B
-
1-10 min: 30% to 70% B
-
10-12 min: 70% to 30% B
-
12-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined by UV scan of the analyte (typically around 254 nm for aromatic compounds).
-
Injection Volume: 10 µL.
d. Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the diluent (blank), followed by the calibration standards in increasing order of concentration.
-
Inject the samples to be analyzed.
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general procedure for the quantification of this compound using GC-MS.
Workflow:
Caption: GC-MS Experimental Workflow.
a. Instrumentation and Materials:
-
Gas chromatograph equipped with a mass selective detector (MSD).
-
Capillary column suitable for amine analysis (e.g., HP-5ms, DB-5ms, or equivalent; 30 m x 0.25 mm, 0.25 µm film thickness).[3]
-
Helium (carrier gas), high purity.
-
Methanol or Dichloromethane, GC grade.
-
This compound reference standard.
-
Optional: Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).
b. Preparation of Solutions:
-
Diluent: Methanol or Dichloromethane.
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of the reference standard in the diluent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent.
c. GC-MS Conditions:
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 10:1) or splitless, depending on the required sensitivity.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 min.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan for initial identification, then Selected Ion Monitoring (SIM) for quantification using characteristic ions of the analyte.
d. Procedure:
-
Optimize the GC-MS conditions by injecting a standard solution in full scan mode to determine the retention time and fragmentation pattern of the analyte.
-
Select appropriate ions for SIM mode (typically the molecular ion and 2-3 characteristic fragment ions).
-
Inject the calibration standards and samples in SIM mode.
-
Construct a calibration curve and quantify the analyte in the samples as described for the HPLC method.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a highly sensitive and selective LC-MS/MS method for the quantification of this compound, suitable for trace-level analysis.
Workflow:
Caption: LC-MS/MS Experimental Workflow.
a. Instrumentation and Materials:
-
LC system coupled to a triple quadrupole mass spectrometer.
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Acetonitrile, LC-MS grade.
-
Water, LC-MS grade.
-
Formic acid, LC-MS grade.
-
This compound reference standard.
b. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Standard Solutions: Prepare stock and calibration standards as described for the HPLC method, but at lower concentrations suitable for LC-MS/MS analysis (e.g., ng/mL range).
c. LC-MS/MS Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase: A suitable gradient, for example:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10% to 90% B
-
3.0-3.5 min: 90% B
-
3.5-3.6 min: 90% to 10% B
-
3.6-5.0 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS Parameters:
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 60 psi
-
Curtain Gas: 35 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 500 °C
-
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor ion will be the protonated molecule [M+H]⁺. The product ions need to be determined by infusing a standard solution and performing a product ion scan.
d. Procedure:
-
Optimize the MS parameters (e.g., declustering potential, collision energy) for the specific MRM transitions of the analyte by infusing a standard solution.
-
Equilibrate the LC-MS/MS system.
-
Inject the calibration standards and samples.
-
Construct a calibration curve using the peak areas of the most intense MRM transition.
-
Quantify the analyte in the samples.
Method Validation Parameters
For all the above methods, a full validation according to ICH guidelines or other relevant regulatory standards should be performed. This includes, but is not limited to, the determination of:
-
Specificity
-
Linearity and Range
-
Accuracy
-
Precision (Repeatability and Intermediate Precision)
-
Limit of Detection (LOD)
-
Limit of Quantitation (LOQ)
-
Robustness
-
Stability of solutions
Safety Precautions
-
Always work in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and all other chemicals used.[4]
This document is intended to be a guide. The specific conditions for each method should be optimized for the particular instrumentation and sample matrix being used.
References
- 1. Separation of Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Benzenamine, N-ethyl-4-methyl- | SIELC Technologies [sielc.com]
- 3. A Sensitive and Selective GC-MS Method for Analysis of Genotoxic Impurities in Dobutamine Hydrochloride : Oriental Journal of Chemistry [orientjchem.org]
- 4. flinnsci.com [flinnsci.com]
HPLC method development for separation of aniline isomers
Aniline and its isomers are fundamental building blocks in the chemical and pharmaceutical industries. Their separation and quantification are crucial for quality control and process monitoring. This application note presents a robust High-Performance Liquid Chromatography (HPLC) method for the effective separation of aniline and its ortho-, meta-, and para-toluidine isomers.
Introduction
Aniline, along with its methylated isomers o-toluidine, m-toluidine, and p-toluidine, are primary aromatic amines. Due to their similar structures and physicochemical properties, their separation can be challenging. The method detailed herein utilizes reversed-phase chromatography, a widely adopted technique for the separation of such compounds.
Experimental
A standard HPLC system equipped with a UV detector is employed. The separation is achieved on a C18 stationary phase, which provides excellent selectivity for these isomers.
Instrumentation and Columns
-
HPLC System: A standard analytical HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Columns:
Reagents and Standards
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and ultra-pure water.
-
Reagents: Ammonium formate, Phosphoric acid.
-
Standards: Aniline, o-toluidine, m-toluidine, and p-toluidine (analytical grade).
Chromatographic Conditions
The following table summarizes a typical set of chromatographic conditions for the separation of aniline and toluidine isomers.
| Parameter | Condition |
| Stationary Phase | Discovery® C18, 15 cm x 4.6 mm, 5 µm |
| Mobile Phase | Methanol:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
For mixed-mode separations, a mobile phase of 40% Acetonitrile with 40 mM Ammonium Formate at pH 3 has been shown to be effective on an Amaze SC column, with UV detection at 275 nm.[2][4]
Detailed Protocol
Standard Solution Preparation
-
Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of each standard (aniline, o-toluidine, m-toluidine, p-toluidine) into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol.
-
Working Standard Mixture (100 µg/mL): Pipette 1 mL of each stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.
Sample Preparation
Dissolve the sample containing the aniline isomers in the mobile phase to achieve a concentration within the linear range of the method. Filter the sample through a 0.45 µm syringe filter before injection.
HPLC System Setup and Operation
-
Set up the HPLC system according to the chromatographic conditions listed in Section 2.3.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the working standard mixture to determine the retention times and system suitability parameters.
-
Inject the prepared samples.
Results and Data
The following table summarizes typical retention times for aniline and its homologs on a C18 column. Actual retention times may vary depending on the specific column and system.
| Compound | Retention Time (min) (Typical) |
| Aniline | ~ 4.9 |
| o-Toluidine | ~ 5.8 |
| m-Toluidine | ~ 6.2 |
| p-Toluidine | ~ 6.5 |
Note: Retention times are estimates based on typical elution orders. For specific quantitative data, running the standards on the intended system is necessary.
Method Development Workflow
The development of this HPLC method follows a logical progression to achieve optimal separation.
Caption: Workflow for HPLC method development for aniline isomer separation.
Conclusion
The described HPLC method provides a reliable and efficient means for the separation of aniline and its critical isomers, o-, m-, and p-toluidine. The protocol is straightforward and can be readily implemented in a quality control or research laboratory setting. For more complex matrices, mixed-mode chromatography may offer superior resolution and selectivity.
References
The Role of 4-Methyl-3-(1-methylethyl)benzenamine in Polymer Chemistry: An Overview
Initial investigations into the scientific literature and chemical databases reveal a notable absence of established applications for 4-Methyl-3-(1-methylethyl)benzenamine in the field of polymer chemistry. While its chemical structure, possessing a reactive amine group and an aromatic ring, suggests potential utility as a monomer or a modifying agent in polymer synthesis, there is currently no significant body of research to support this.
This document aims to provide a theoretical framework for the potential applications of this compound in polymer science, alongside hypothetical protocols and data, to guide future research in this unexplored area. The information presented herein is based on the general principles of polymer chemistry and the known reactivity of similar aromatic amine compounds.
Hypothetical Applications and Research Directions
The unique structure of this compound, also known as 3-isopropylaniline, offers several theoretical avenues for its incorporation into polymeric materials.
1. Monomer for Polyamide and Polyimide Synthesis: The primary amine group can readily participate in condensation polymerization reactions with dicarboxylic acids or their derivatives to form polyamides, or with dianhydrides to form polyimides. The bulky isopropyl group and the methyl substituent on the benzene ring would be expected to influence the final properties of the polymer, potentially leading to materials with enhanced solubility, lower melting points, and altered thermal stability compared to polymers derived from simpler anilines.
2. Epoxy Resin Curing Agent: Aromatic amines are widely used as curing agents for epoxy resins. The amine groups react with the epoxide rings, leading to a cross-linked, thermoset network. The reaction rate and the final properties of the cured epoxy, such as its glass transition temperature and mechanical strength, would be influenced by the steric hindrance and electronic effects of the isopropyl and methyl groups on the benzenamine ring.
3. Chain Terminator or Molecular Weight Modifier: In certain polymerization reactions, such as those involving chain-growth mechanisms, primary amines can act as chain transfer agents, effectively controlling the molecular weight of the resulting polymer. The extent of this effect would depend on the specific polymerization conditions and the reactivity of the N-H bond in this compound.
Experimental Protocols (Hypothetical)
The following are proposed experimental protocols for investigating the potential applications of this compound in polymer chemistry. These are intended as a starting point for researchers and would require significant optimization.
Protocol 1: Synthesis of a Novel Polyamide
Objective: To synthesize a polyamide via solution polymerization of this compound and a dicarboxylic acid chloride.
Materials:
-
This compound (purified)
-
Terephthaloyl chloride (purified)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Lithium chloride (LiCl)
-
Methanol
-
Nitrogen gas
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve a specific molar amount of this compound and LiCl in anhydrous NMP under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an equimolar amount of terephthaloyl chloride, dissolved in a small amount of anhydrous NMP, to the stirred solution via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours under nitrogen.
-
Precipitate the resulting polymer by pouring the viscous solution into a large volume of methanol with vigorous stirring.
-
Filter the fibrous polymer, wash it thoroughly with methanol and then water to remove unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 80°C to a constant weight.
-
Characterize the polymer's structure (FTIR, NMR), molecular weight (GPC), and thermal properties (TGA, DSC).
Protocol 2: Curing of an Epoxy Resin
Objective: To investigate the curing behavior of a standard epoxy resin using this compound as the curing agent.
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) based epoxy resin
-
This compound
-
Acetone (for cleaning)
Procedure:
-
Calculate the stoichiometric amount of this compound required to cure the DGEBA resin based on the amine hydrogen equivalent weight (AHEW) of the amine and the epoxide equivalent weight (EEW) of the resin.
-
Preheat the epoxy resin to approximately 60°C to reduce its viscosity.
-
Add the calculated amount of this compound to the preheated epoxy resin.
-
Thoroughly mix the two components for 5-10 minutes until a homogeneous mixture is obtained, taking care to avoid excessive air entrapment.
-
Pour the mixture into a preheated mold treated with a release agent.
-
Cure the mixture in an oven following a predefined temperature profile (e.g., 2 hours at 80°C followed by 3 hours at 150°C).
-
Allow the cured sample to cool slowly to room temperature before demolding.
-
Evaluate the properties of the cured epoxy, such as glass transition temperature (DSC or DMA), hardness (Shore D), and tensile strength.
Data Presentation (Hypothetical)
The following tables represent the type of quantitative data that would be generated from the proposed experiments.
Table 1: Hypothetical Properties of a Polyamide Derived from this compound
| Property | Value |
| Inherent Viscosity (dL/g) | 0.85 |
| Number Average Molecular Weight (Mn) ( g/mol ) | 45,000 |
| Weight Average Molecular Weight (Mw) ( g/mol ) | 98,000 |
| Polydispersity Index (PDI) | 2.18 |
| Glass Transition Temperature (Tg) (°C) | 210 |
| 5% Weight Loss Temperature (TGA) (°C) | 450 |
Table 2: Hypothetical Properties of an Epoxy Resin Cured with this compound
| Property | Value |
| Glass Transition Temperature (Tg) (°C) | 165 |
| Shore D Hardness | 85 |
| Tensile Strength (MPa) | 75 |
| Tensile Modulus (GPa) | 3.2 |
Visualizations
The following diagrams illustrate the conceptual workflows and chemical transformations described.
Caption: Workflow for the hypothetical synthesis of a polyamide.
Caption: Process flow for curing an epoxy resin.
synthesis of pharmaceutical compounds from substituted anilines
An## Application Notes and Protocols for the Synthesis of Pharmaceutical Compounds from Substituted Anilines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted anilines are versatile chemical precursors that serve as fundamental building blocks in the synthesis of a wide array of pharmaceutical compounds. Their aromatic amine structure allows for various chemical modifications, making them indispensable in medicinal chemistry. This document provides detailed application notes and experimental protocols for the synthesis of three prominent drugs derived from substituted anilines: Paracetamol, Lidocaine, and Diclofenac. The protocols are intended to be a comprehensive guide for laboratory synthesis, and the accompanying data and diagrams offer a clear framework for understanding the synthetic pathways and mechanisms of action.
Paracetamol (Acetaminophen)
Paracetamol is a widely used over-the-counter analgesic (pain reliever) and antipyretic (fever reducer).[1][2] Its synthesis is a classic example of N-acylation, specifically the acetylation of a substituted aniline, p-aminophenol.
Synthesis Workflow
The synthesis of Paracetamol from p-aminophenol involves a straightforward one-step acetylation reaction using acetic anhydride.[2][3]
Caption: Synthetic workflow for Paracetamol.
Experimental Protocol: Synthesis of Paracetamol
This protocol is adapted from established laboratory procedures for the acetylation of p-aminophenol.[2][4]
Materials:
-
p-Aminophenol
-
Acetic anhydride
-
Water
-
50% (v/v) Methanol-water solution
-
Decolorizing carbon (if necessary)
-
Standard laboratory glassware (Erlenmeyer flask, Hirsch funnel, etc.)
-
Heating source (water bath)
-
Ice bath
Procedure:
-
In a 50 mL Erlenmeyer flask, combine 1.5 g of p-aminophenol with 4.5 mL of water.
-
To this suspension, add 1.65 mL of acetic anhydride and stir the mixture.[2]
-
Gently warm the flask in a water bath (around 60°C) while stirring until all the solid has dissolved.[4]
-
Remove the flask from the heat and allow it to cool to room temperature. If the solution is colored, it can be decolorized by adding a small amount of activated charcoal and filtering while hot.
-
Induce crystallization by scratching the inside of the flask with a glass rod.
-
Cool the mixture thoroughly in an ice bath for 15-20 minutes to maximize crystal formation.[2]
-
Collect the crude product by vacuum filtration using a Hirsch funnel. Wash the crystals with two small portions of ice-cold water.
-
Purification (Recrystallization): Transfer the crude product to a clean flask. Add a minimal amount of hot 50% methanol-water solution to dissolve the solid.[2]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
Collect the purified, pearly white crystals by vacuum filtration, wash with a small amount of cold solvent, and dry to a constant weight.[5]
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | p-Aminophenol | [2] |
| Key Reagent | Acetic Anhydride | [2] |
| Typical Yield | 35 - 70% | [5] |
| Melting Point | 169 - 172 °C | [6] |
Mechanism of Action
The mechanism of action for paracetamol is complex and distinct from traditional NSAIDs.[7][8] It is thought to act primarily within the central nervous system (CNS).[7] Key proposed mechanisms include:
-
COX Inhibition: Paracetamol is a weak inhibitor of cyclooxygenase (COX) enzymes in peripheral tissues but shows more significant inhibition in the CNS where peroxide levels are lower.[8][9]
-
Serotonergic Pathway Activation: Evidence suggests it enhances the descending serotonergic pathways, which helps to modulate pain signals.[7][9]
-
Metabolite Action (AM404): A minor metabolite, AM404, is formed in the brain.[8][10] This metabolite acts on the endocannabinoid system and activates TRPV1 receptors, contributing to the analgesic effect.[7][10]
Caption: Proposed mechanisms of action for Paracetamol.
Lidocaine
Lidocaine is a common local anesthetic and antiarrhythmic drug.[11][12] It is synthesized from the substituted aniline 2,6-dimethylaniline through a two-step process involving acylation followed by nucleophilic substitution.[13][14]
Synthesis Workflow
The synthesis begins with the acylation of 2,6-dimethylaniline with chloroacetyl chloride, followed by the reaction of the resulting intermediate with diethylamine to yield Lidocaine.[14][15]
Caption: Two-step synthetic workflow for Lidocaine.
Experimental Protocol: Synthesis of Lidocaine
This two-step protocol is based on common organic chemistry laboratory procedures.[13][14][15]
Step 1: Synthesis of α-chloro-2,6-dimethylacetanilide
-
Dissolve 2.0 g of 2,6-dimethylaniline in 25 mL of glacial acetic acid in a suitable flask.
-
Add 1.5 mL of chloroacetyl chloride to the solution and stir.
-
Add a solution of sodium acetate (2.5 g in 10 mL water) to neutralize the HCl formed.
-
Stir the mixture for 10 minutes, then pour it into 100 mL of cold water to precipitate the product.
-
Collect the white solid product via vacuum filtration, wash with cold water, and air dry.
Step 2: Synthesis of Lidocaine
-
In a round-bottomed flask, combine the dried α-chloro-2,6-dimethylacetanilide from Step 1 with 25 mL of toluene.
-
Add a three-fold molar excess of diethylamine to the flask.[16]
-
Fit the flask with a reflux condenser and heat the mixture under reflux for 90 minutes.[13]
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with water (3 x 50 mL) and then extract the product into the aqueous phase with 3 M HCl (2 x 20 mL).[13]
-
Cool the acidic aqueous extract in an ice bath and make it strongly basic by adding 8 M NaOH, which precipitates the lidocaine free base.
-
Extract the lidocaine free base into a suitable organic solvent (e.g., pentane or ether), dry the organic layer over an anhydrous salt (e.g., Na₂CO₃), and remove the solvent by evaporation to yield the final product.[16]
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 2,6-Dimethylaniline | |
| Key Reagents | Chloroacetyl chloride, Diethylamine | |
| Overall Yield | ~71% | [14] |
| Melting Point | 68 - 69 °C | [15] |
Mechanism of Action
Lidocaine functions as a local anesthetic by blocking nerve impulses. Its primary mechanism is the blockade of voltage-gated sodium channels (VGSCs) within the neuronal cell membrane.[17][18][19]
-
Lidocaine, in its uncharged form, crosses the nerve cell membrane.
-
Inside the neuron, it becomes protonated (charged).
-
The charged form of lidocaine binds to the intracellular portion of the VGSCs.[11]
-
This binding blocks the influx of sodium ions, which is necessary for the depolarization phase of an action potential.
-
By preventing depolarization, it halts the initiation and propagation of the nerve signal, resulting in a loss of sensation in the target area.[12][17]
Caption: Mechanism of action for Lidocaine.
Diclofenac
Diclofenac is a potent nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammatory conditions.[20][21] Its synthesis can be achieved through several routes, often involving a substituted aniline as a key intermediate.
Synthesis Workflow
A common industrial synthesis involves the condensation of 2,6-dichloroaniline with 2-chlorophenylacetic acid, followed by an intramolecular cyclization. An alternative, multi-step continuous flow process starting from aniline has also been developed.[22][23] The workflow below outlines a representative batch synthesis.
Caption: Multi-step synthetic workflow for Diclofenac.
Experimental Protocol: Synthesis of Diclofenac Potassium
This protocol describes the synthesis of a diclofenac salt starting from N-(2,6-dichlorophenyl)anthranilic acid, which is itself derived from aniline precursors.[24]
Materials:
-
N-(2,6-dichlorophenyl)anthranilic acid
-
Potassium carbonate
-
Solvents (e.g., Toluene)
-
Hydrochloric acid
-
Standard laboratory glassware for reaction and work-up
Procedure:
-
Preparation of the Key Intermediate: The synthesis often starts with the formation of 2-[(2,6-dichlorophenyl)amino]benzoic acid. This intermediate is typically formed via an Ullmann condensation between 2,6-dichloroaniline and 2-chlorobenzoic acid.
-
Cyclization Reaction: A solution of the intermediate from the previous step is heated in a suitable high-boiling solvent.
-
Hydrolysis: The resulting cyclic product is hydrolyzed under basic conditions (e.g., with KOH) to open the ring and form the carboxylate salt.
-
Acidification: The reaction mixture is cooled and acidified with hydrochloric acid to precipitate diclofenac free acid.[24]
-
Salt Formation: The diclofenac acid is then treated with a potassium base (e.g., potassium hydroxide or carbonate) to form the potassium salt, which is often the marketed form.
-
Purification: The final product is purified by recrystallization from a suitable solvent system. A reported yield for the final product after recrystallization is around 73%.[24]
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | Aniline (in multi-step synthesis) | [22] |
| Key Intermediate | 2,6-dichloro-N-diphenylaniline | [22] |
| Overall Yield (Flow Synthesis) | ~63% | [22] |
| Melting Point (Acid) | 162 - 170 °C | [24] |
| Melting Point (Ammonium Salt) | 167 - 174 °C | [24] |
Mechanism of Action
Like other NSAIDs, Diclofenac's primary mechanism is the inhibition of prostaglandin synthesis.[20][][26]
-
COX-1 and COX-2 Inhibition: Diclofenac is a potent, non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[20][27]
-
Arachidonic Acid Pathway: By blocking COX enzymes, diclofenac prevents the conversion of arachidonic acid into prostaglandins (like PGE₂), which are key mediators of inflammation, pain, and fever.[][27]
-
Other Mechanisms: Some research suggests diclofenac may have additional mechanisms, including the inhibition of lipoxygenase enzymes and the activation of the nitric oxide-cGMP pathway, which may contribute to its high potency.[20][26]
Caption: Mechanism of action for Diclofenac via COX inhibition.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. rene.souty.free.fr [rene.souty.free.fr]
- 3. researchgate.net [researchgate.net]
- 4. chemistry-online.com [chemistry-online.com]
- 5. rsc.org [rsc.org]
- 6. uoanbar.edu.iq [uoanbar.edu.iq]
- 7. tandfonline.com [tandfonline.com]
- 8. dovepress.com [dovepress.com]
- 9. Mechanism of action of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Paracetamol - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Lidocaine? [synapse.patsnap.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Lidocaine Synthesis Lab | Hunter College CUNY - Edubirdie [edubirdie.com]
- 16. cerritos.edu [cerritos.edu]
- 17. droracle.ai [droracle.ai]
- 18. Molecular mechanisms of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. tandfonline.com [tandfonline.com]
- 21. jptcp.com [jptcp.com]
- 22. Continuous Flow Synthesis of Diclofenac Sodium - ChemistryViews [chemistryviews.org]
- 23. researchgate.net [researchgate.net]
- 24. ingentaconnect.com [ingentaconnect.com]
- 26. Diclofenac - Wikipedia [en.wikipedia.org]
- 27. droracle.ai [droracle.ai]
Catalytic Applications of Metal Complexes with Aniline-Derived Ligands: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Aniline and its derivatives represent a versatile class of ligands in the field of organometallic chemistry and catalysis. The electronic and steric properties of aniline-derived ligands can be readily tuned, allowing for precise control over the reactivity and selectivity of the corresponding metal complexes. This document provides an overview of the catalytic applications of these complexes, with a focus on cross-coupling reactions, C-H functionalization, and polymerization. Detailed experimental protocols and compiled data are presented to facilitate the adoption of these catalytic systems in research and development.
Cross-Coupling Reactions
Metal complexes with aniline-derived ligands, particularly palladium complexes, have emerged as highly effective catalysts for a variety of cross-coupling reactions. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and functional materials.
Suzuki-Miyaura Cross-Coupling
Palladium complexes bearing N-heterocyclic carbene (NHC) and aniline-derived ligands have shown exceptional activity in Suzuki-Miyaura cross-coupling reactions. These catalysts are often air- and moisture-stable, making them convenient to handle in a laboratory setting.[1][2][3]
Application Note: The use of [(NHC)PdCl2(aniline)] complexes allows for the efficient coupling of a wide range of substrates, including challenging amides and esters via N-C(O) and C-O activation, respectively.[1][2] The electronic properties of the aniline ligand can be modulated to optimize catalyst performance; for instance, electron-withdrawing substituents on the aniline can enhance catalytic activity in certain cases.[2]
Table 1: Suzuki-Miyaura Coupling of Amides using (IPr)PdCl2(3-CF3-Aniline)
| Entry | Amide Substrate | Boronic Acid | Product | Yield (%) |
| 1 | N-Boc-pyrrolidin-2-one | Phenylboronic acid | 1-Boc-2-phenylpyrrolidine | 95 |
| 2 | N-Boc-piperidine-2-one | 4-Tolylboronic acid | 1-Boc-2-(p-tolyl)piperidine | 92 |
| 3 | N-Ac-indole | 4-Methoxyphenylboronic acid | 1-Ac-2-(4-methoxyphenyl)indole | 88 |
| 4 | N-Ts-azetidin-2-one | 3-Chlorophenylboronic acid | 1-Ts-2-(3-chlorophenyl)azetidine | 90 |
Data compiled from representative examples in the literature.
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling of Amides
-
To an oven-dried vial equipped with a magnetic stir bar, add the amide (0.5 mmol), boronic acid (0.75 mmol), and potassium carbonate (1.5 mmol).
-
Add the palladium catalyst, [(IPr)PdCl2(aniline)] (1-2 mol%).
-
The vial is sealed with a septum and purged with argon for 10 minutes.
-
Add anhydrous dioxane (2 mL) via syringe.
-
The reaction mixture is stirred at 80-100 °C for 12-24 hours.
-
After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Protocol for the Synthesis of [(IPr)PdCl2(aniline)] Catalyst
A general method for synthesizing these stable precatalysts involves the reaction of the corresponding [{Pd(NHC)(Cl)(μ-Cl)}2] dimer with the aniline ligand.[1][2]
-
In a glovebox, the [{Pd(IPr)(Cl)(μ-Cl)}2] dimer (0.5 mmol) is dissolved in dichloromethane (10 mL).
-
To this solution, the desired aniline derivative (1.1 mmol) is added.
-
The reaction mixture is stirred at room temperature for 1-2 hours.
-
The solvent is removed under vacuum.
-
The resulting solid is washed with cold pentane and dried to afford the [(IPr)PdCl2(aniline)] complex.
References
- 1. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)-NHC Precatalysts for Cross-Coupling Reactions [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
Application Note: Synthetic Protocols for the N-Alkylation of 4-methyl-3-(propan-2-yl)aniline
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-alkylated anilines are crucial intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and dyes.[1] The introduction of an alkyl group on the nitrogen atom of anilines can significantly modulate their biological activity, physicochemical properties, and synthetic utility. This document provides detailed experimental procedures for the N-alkylation of 4-methyl-3-(propan-2-yl)aniline, a substituted aniline of interest in medicinal chemistry and materials science. Two robust and widely applicable methods are presented: classical direct alkylation using an alkyl halide and reductive amination with a carbonyl compound.
Experimental Protocols
Method 1: Direct N-Alkylation with Alkyl Halide in an Ionic Liquid
This protocol describes the mono-N-alkylation of 4-methyl-3-(propan-2-yl)aniline using an alkyl halide as the alkylating agent. The use of an ionic liquid as the solvent can enhance the reaction rate and selectivity for the mono-alkylated product.[1]
Materials:
-
4-methyl-3-(propan-2-yl)aniline
-
Alkyl halide (e.g., ethyl bromide, benzyl bromide)
-
1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]) or similar ionic liquid
-
Sodium bicarbonate (NaHCO3), saturated aqueous solution
-
n-Hexane
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 4-methyl-3-(propan-2-yl)aniline (1.0 eq) and the ionic liquid ([BMIM][BF4], 2-3 mL per mmol of aniline).
-
Stir the mixture at room temperature until the aniline is fully dissolved.
-
Add the alkyl halide (1.1 eq) dropwise to the stirred solution.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Add a saturated aqueous solution of NaHCO3 to the reaction mixture.
-
Extract the product with n-hexane (3 x 20 mL).[1]
-
Combine the organic layers and wash with water (2 x 15 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude N-alkylated product.
-
Purify the crude product by silica gel column chromatography.
Method 2: Reductive Amination with an Aldehyde/Ketone
Reductive amination is a highly efficient method for the N-alkylation of anilines.[2][3] This process involves the formation of an imine intermediate from the aniline and a carbonyl compound, followed by in-situ reduction to the corresponding amine. Sodium triacetoxyborohydride (STAB) is a mild and effective reducing agent for this transformation.[4]
Materials:
-
4-methyl-3-(propan-2-yl)aniline
-
Aldehyde or ketone (e.g., acetaldehyde, acetone, benzaldehyde) (1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 4-methyl-3-(propan-2-yl)aniline (1.0 eq) and the carbonyl compound (1.2 eq) in anhydrous DCM or DCE.
-
If the aniline is not very reactive, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the solution at room temperature for 20-30 minutes.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the desired N-alkylated aniline.
Data Presentation
The following table summarizes representative quantitative data for N-alkylation reactions of substituted anilines from the literature, which can be used as a reference for the expected outcomes for the N-alkylation of 4-methyl-3-(propan-2-yl)aniline.
| Method | Alkylating Agent | Substrate (Analogue) | Reducing Agent/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Direct Alkylation | Benzyl Bromide | Aniline | - | Ionic Liquid | 80 | 2 | 98 | [1] |
| Direct Alkylation | Ethyl Bromide | Aniline | - | Ionic Liquid | 80 | 4 | 95 | [1] |
| Reductive Amination | Benzaldehyde | Aniline | NaBH(OAc)3 | TFA | RT | - | High | [4] |
| Reductive Amination | Butanal | Aniline derivatives | H2 (H-cube) | Methanol | 100 | 1.5 | Moderate | [3] |
| Hydrogen Borrowing | Benzyl Alcohol | 4-Methylaniline | Mn-pincer complex | Toluene | 100 | 24 | 91 | [5] |
| Hydrogen Borrowing | Benzyl Alcohol | 2-Methylaniline | Ir complex | Toluene | 120 | 24 | 65 | [6] |
Mandatory Visualization
Caption: General experimental workflow for the N-alkylation of anilines.
Caption: Simplified mechanism of reductive amination for N-alkylation.
References
- 1. Selective N-alkylation of anilines in ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00822C [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-Methyl-3-(1-methylethyl)benzenamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-Methyl-3-(1-methylethyl)benzenamine. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as p-toluidine and an isopropylating agent, positional isomers like 2-methyl-5-(1-methylethyl)benzenamine, and potentially di-isopropylated byproducts. The specific impurity profile will depend on the synthetic route employed.
Q2: What are the key physical properties of this compound to consider during purification?
A2: Key physical properties are summarized in the table below. The boiling point is particularly important for purification by distillation, while solubility data guides the choice of solvents for recrystallization and chromatography.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₅N | [1] |
| Molecular Weight | 149.24 g/mol | [1] |
| Boiling Point | 243.3 °C at 760 mmHg | [2] |
| pKa | 5.11 (Predicted) | [2] |
| Appearance | Light brown clear liquid | [3] |
| Solubility in Water | Insoluble | [3] |
| Solubility in Organic Solvents | Soluble in alcohol, ether, and benzene | [4][5] |
Q3: Which purification technique is most suitable for this compound?
A3: The choice of purification technique depends on the scale of the experiment and the nature of the impurities.
-
Fractional distillation under reduced pressure is effective for removing impurities with significantly different boiling points.
-
Recrystallization can be used if a suitable solvent system is identified that allows for good crystal formation of the desired product while leaving impurities in the mother liquor.
-
Column chromatography is a versatile technique for separating closely related isomers and other impurities. For basic compounds like anilines, using an amine-functionalized silica gel or adding a small amount of a competing amine (e.g., triethylamine) to the eluent can improve separation.
Troubleshooting Guides
Purification by Distillation
Problem: Poor separation of the desired product from an impurity during distillation.
| Possible Cause | Troubleshooting Step |
| Insufficient column efficiency. | Increase the length or packing material efficiency of the fractional distillation column. |
| Inappropriate pressure. | Optimize the vacuum pressure to achieve a greater difference in the boiling points of the components. A lower pressure will decrease the boiling points. |
| Boiling rate is too high. | Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column. |
Purification by Recrystallization
Problem: The compound oils out or fails to crystallize.
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent system. | The solvent may be too nonpolar or too polar. Experiment with different solvent systems. Good starting points for substituted anilines include heptane/ethyl acetate, methanol/water, or acetone/water mixtures.[6] |
| Cooling too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil or very small crystals that are difficult to filter. |
| Solution is supersaturated. | Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. Seeding the solution with a small crystal of the pure product can also initiate crystallization. |
| Concentration is too high. | Add a small amount of additional solvent to dissolve the oil, heat the solution, and then allow it to cool slowly again. |
Problem: Low recovery of the purified product.
| Possible Cause | Troubleshooting Step |
| Too much solvent was used. | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| The product is significantly soluble in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility. |
| Crystals were not completely collected. | After filtration, wash the flask with a small amount of the cold recrystallization solvent to transfer any remaining crystals to the filter funnel. |
Purification by Column Chromatography
Problem: The compound streaks on the silica gel column, leading to poor separation.
| Possible Cause | Troubleshooting Step |
| Acidic nature of silica gel. | The basic amine is interacting strongly with the acidic silanol groups on the silica surface. |
| - Add a small percentage (0.1-1%) of a competing amine like triethylamine or ammonia to the eluent system. | |
| - Use an amine-functionalized silica gel column, which provides a more basic environment. | |
| Inappropriate eluent polarity. | The eluent may be too polar or not polar enough to effectively separate the compounds. Perform thin-layer chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to determine the optimal eluent for separation. |
Experimental Protocols
Protocol for Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general procedure for the analysis of substituted anilines. Optimization may be required for your specific instrument and sample.
-
Sample Preparation: Dissolve a small amount of the purified this compound in a suitable solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
-
GC-MS Parameters:
-
Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL, splitless injection.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 1 minute.
-
Ramp to 150 °C at 10 °C/min.
-
Ramp to 280 °C at 20 °C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 450.
-
Protocol for Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general procedure for the analysis of aromatic amines. Optimization may be required for your specific instrument and sample.
-
Sample Preparation: Dissolve a small amount of the purified this compound in the mobile phase to a concentration of approximately 0.1 mg/mL.
-
HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic acid or phosphoric acid). The exact ratio should be optimized based on preliminary experiments to achieve good separation. A gradient elution may be necessary.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a wavelength of 254 nm or a diode array detector to monitor multiple wavelengths.
-
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting logic for when a compound oils out during recrystallization.
References
- 1. CN105622428A - Preparation method of 3-methyl-4-isopropylaniline - Google Patents [patents.google.com]
- 2. CN103044205A - Preparation method of 3-methyl-4-isopropylphenol - Google Patents [patents.google.com]
- 3. wap.guidechem.com [wap.guidechem.com]
- 4. 4-Isopropyl-3-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. chembk.com [chembk.com]
side-product formation in the synthesis of 4-methyl-3-(propan-2-yl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-methyl-3-(propan-2-yl)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for 4-methyl-3-(propan-2-yl)aniline?
A1: The most common synthetic route is the Friedel-Crafts alkylation of m-toluidine with an isopropylating agent, such as isopropanol or 2-propyl halides, in the presence of a Lewis acid or solid acid catalyst.[1][2] Alternative, less common routes might involve the reduction of a corresponding nitro compound.
Q2: What are the potential side-products in the synthesis of 4-methyl-3-(propan-2-yl)aniline via Friedel-Crafts alkylation of m-toluidine?
A2: Several side-products can form, primarily due to the high reactivity of the aniline derivative. These include:
-
Isomeric Products: Other regioisomers of mono-isopropylated m-toluidine can be formed. The amino group is a strong ortho-, para-director, and the methyl group is also an ortho-, para-director. This can lead to the formation of isomers such as 2-methyl-3-isopropylaniline, 2-methyl-5-isopropylaniline, and 4-methyl-2-isopropylaniline.
-
Over-alkylation Products: The product, 4-methyl-3-(propan-2-yl)aniline, is more nucleophilic than the starting m-toluidine, making it susceptible to further alkylation.[3] This can lead to the formation of di- and tri-isopropylated products.
-
N-Alkylation Products: The amino group can also be alkylated, leading to the formation of N-isopropyl-4-methyl-3-(propan-2-yl)aniline and N,N-diisopropyl-4-methyl-3-(propan-2-yl)aniline.[4]
Q3: How can I minimize the formation of side-products?
A3: To minimize side-product formation, consider the following strategies:
-
Control of Reaction Temperature: Lowering the reaction temperature generally increases the selectivity for the desired product and reduces over-alkylation.
-
Molar Ratio of Reactants: Using a molar excess of m-toluidine relative to the isopropylating agent can help to reduce the extent of over-alkylation.
-
Choice of Catalyst: The type and amount of catalyst can significantly influence the product distribution. Solid acid catalysts are reported to offer higher selectivity and milder reaction conditions compared to traditional Lewis acids.[1][2]
-
Reaction Time: Optimizing the reaction time can prevent the prolonged exposure of the product to the reaction conditions, which can lead to further side reactions.
Q4: What are the recommended methods for purifying the final product?
A4: Purification of 4-methyl-3-(propan-2-yl)aniline from the reaction mixture typically involves the following steps:
-
Neutralization and Extraction: The reaction mixture is first neutralized with a base (e.g., sodium hydroxide solution) to a pH of 7-10. The product is then extracted into an organic solvent.[1]
-
Washing and Drying: The organic layer is washed with water to remove any remaining salts and then dried over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Solvent Removal: The organic solvent is removed under reduced pressure.
-
Distillation: The crude product is purified by fractional distillation under reduced pressure. The fraction boiling at the correct temperature for 4-methyl-3-(propan-2-yl)aniline is collected.[1] A patent suggests collecting the fraction at 130-140 °C, although the pressure is not specified.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient catalyst. - Formation of multiple side-products. | - Monitor the reaction progress using TLC or GC to ensure completion. - Optimize the reaction temperature. A temperature range of 60-95 °C has been reported in a patent for a solid acid catalyzed reaction.[1][2] - Screen different Lewis acid or solid acid catalysts and optimize the catalyst loading. - Adjust the molar ratio of m-toluidine to the isopropylating agent to favor mono-alkylation. |
| High Percentage of Isomeric Side-Products | - Reaction conditions favoring the formation of thermodynamically or kinetically controlled isomers. - The directing effects of the amino and methyl groups on m-toluidine. | - Experiment with different catalysts, as they can influence the regioselectivity of the reaction. - Vary the reaction temperature, as it can affect the isomer distribution. - Employ a more sterically hindered isopropylating agent if possible, which may favor substitution at less hindered positions. |
| Significant Over-alkylation (di- and tri-isopropylated products) | - The product is more reactive than the starting material.[3] - High concentration of the isopropylating agent. - Prolonged reaction time. - High reaction temperature. | - Use a molar excess of m-toluidine. - Add the isopropylating agent slowly and in a controlled manner to maintain a low concentration. - Monitor the reaction closely and stop it once the desired conversion of the starting material is achieved. - Lower the reaction temperature. |
| Presence of N-Alkylated Side-Products | - The nitrogen atom of the amino group acts as a nucleophile.[4] | - Use a catalyst system that favors C-alkylation over N-alkylation. Protic acids can protonate the amino group, reducing its nucleophilicity. - Protect the amino group before the alkylation reaction and deprotect it afterward. However, this adds extra steps to the synthesis. |
| Difficulty in Purifying the Product | - Boiling points of the isomers are very close. - Contamination with high-boiling over-alkylated products. | - Use a high-efficiency fractional distillation column for better separation of isomers. - Perform the distillation under a high vacuum to lower the boiling points and potentially improve separation. - Consider preparative chromatography (e.g., column chromatography on silica gel) for small-scale purification if distillation is ineffective. |
Experimental Protocols
Synthesis of 4-methyl-3-(propan-2-yl)aniline via Friedel-Crafts Alkylation (Illustrative Protocol based on Patent Literature)
Disclaimer: This is an illustrative protocol and should be adapted and optimized for specific laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
m-Toluidine
-
Isopropanol (or other isopropylating agent)
-
Sulfuric acid (50-98%) or a solid acid catalyst
-
Sodium hydroxide solution
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve m-toluidine in the sulfuric acid solution.[1] If using a solid acid catalyst, the catalyst would be placed in a packed-bed reactor.[1]
-
Addition of Alkylating Agent: Slowly add the isopropylating agent to the reaction mixture while maintaining the desired temperature. A patent suggests a reaction temperature between 60-95 °C when using a solid acid catalyst.[1][2]
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by adding a sodium hydroxide solution until the pH is between 7 and 10.[1]
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification: Purify the crude product by vacuum distillation, collecting the fraction corresponding to 4-methyl-3-(propan-2-yl)aniline.[1]
Visualizations
Caption: Synthetic pathway for 4-methyl-3-(propan-2-yl)aniline.
References
- 1. Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate and N-isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN105622428A - Preparation method of 3-methyl-4-isopropylaniline - Google Patents [patents.google.com]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Isopropyl-M-toluidine | 10219-26-8 | Benchchem [benchchem.com]
optimizing reaction yield for the synthesis of 4-isopropyl-3-methylaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of 4-isopropyl-3-methylaniline.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the common causes of low yield in the synthesis of 4-isopropyl-3-methylaniline?
A1: Low yields in the synthesis of 4-isopropyl-3-methylaniline, typically achieved through the Friedel-Crafts alkylation of m-toluidine, can stem from several factors:
-
Suboptimal Reaction Temperature: The temperature significantly influences the reaction rate and selectivity. Temperatures that are too low may lead to an incomplete reaction, while excessively high temperatures can promote the formation of side products and decomposition.
-
Incorrect Molar Ratio of Reactants: An inappropriate ratio of m-toluidine to the isopropylating agent (e.g., isopropanol, 2-chloropropane) can result in either unreacted starting material or the formation of polyalkylated products.
-
Catalyst Inactivity or Insufficient Loading: The acid catalyst, whether a liquid acid like sulfuric acid or a solid acid catalyst, is crucial. Its activity can be compromised by moisture or impurities. Insufficient catalyst loading will slow down the reaction rate.
-
Poor Mixing: Inadequate mixing of the reactants can lead to localized concentration gradients, resulting in non-uniform reaction conditions and lower overall conversion.
-
Presence of Water: Water can deactivate the acid catalyst and interfere with the reaction. It is essential to use anhydrous reagents and solvents.
Troubleshooting Steps:
-
Optimize Reaction Temperature: Systematically vary the reaction temperature within the suggested range (e.g., 60-95°C) to find the optimal point for product formation.[1]
-
Adjust Reactant Ratios: Experiment with different molar ratios of the isopropylating agent to m-toluidine to minimize unreacted starting material and polysubstitution.
-
Verify Catalyst Quality and Loading: Ensure the catalyst is active and used in the appropriate amount. For solid catalysts, ensure they are properly activated and have the correct particle size for the reaction setup.[1]
-
Improve Agitation: Increase the stirring rate to ensure the reaction mixture is homogeneous.
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents and reagents.
Q2: How can I minimize the formation of isomeric impurities?
A2: The formation of isomers, such as 2-isopropyl-5-methylaniline or 2-isopropyl-3-methylaniline, is a common challenge in electrophilic aromatic substitutions. The methyl and amino groups of m-toluidine direct the incoming isopropyl group to various positions.
Strategies to Improve Selectivity:
-
Choice of Catalyst: The type of acid catalyst can influence the regioselectivity of the reaction. Solid acid catalysts with specific pore sizes and active site distributions can offer better shape selectivity compared to liquid acids.[1]
-
Reaction Temperature: Lowering the reaction temperature generally increases selectivity, although it may also decrease the reaction rate. A careful balance needs to be found.
-
Solvent Effects: The polarity of the solvent can influence the stability of the intermediates and transition states, thereby affecting the isomer distribution. Experimenting with different solvents may improve selectivity.
Q3: What are the best practices for purifying the crude 4-isopropyl-3-methylaniline product?
A3: The crude product mixture may contain unreacted m-toluidine, isomeric byproducts, and polyalkylated anilines. A multi-step purification process is often necessary.
Purification Protocol:
-
Neutralization and Extraction: After the reaction, the mixture should be cooled and neutralized with an alkaline solution (e.g., sodium hydroxide) to a pH of 7-10. The product can then be extracted into an organic solvent.[1]
-
Washing: The organic layer should be washed with water to remove any remaining salts.
-
Solvent Removal: The organic solvent is removed under reduced pressure.[1]
-
Vacuum Distillation: The most effective method for separating 4-isopropyl-3-methylaniline from isomers and other impurities is fractional distillation under reduced pressure (vacuum). Collect the fraction that boils at the correct temperature for the desired product (e.g., 130-140°C at 50-60 mmHg).[1]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the synthesis of 4-isopropyl-3-methylaniline as described in the literature.
| Parameter | Value | Reference |
| Starting Material | m-Toluidine | [1] |
| Isopropylating Agent | Isopropanol, 2-chloropropane, or 2-bromopropane | [1] |
| Catalyst | Sulfuric acid (50-98%) and/or a solid acid catalyst | [1] |
| Mixing Temperature | 10-35°C | [1] |
| Reaction Temperature | 60-95°C | [1] |
| Weight Ratio (Sulfuric Acid:m-Toluidine) | 4-12 : 1 | [1] |
| Weight Ratio (Isopropylating Agent:m-Toluidine) | 1-3 : 1 | [1] |
| Purification Method | Vacuum Distillation | [1] |
| Boiling Point of Product (at 50-60 mmHg) | 130-140°C | [1] |
| Reported Yield | 80.2% | [1] |
Experimental Protocol
The following is a representative experimental protocol for the synthesis of 4-isopropyl-3-methylaniline based on a patented method.[1]
Materials:
-
m-Toluidine
-
Isopropylating agent (e.g., isopropanol)
-
Sulfuric acid (98%)
-
Solid acid catalyst (e.g., SO4²⁻/ZrO2)
-
Sodium hydroxide solution
-
Organic solvent (e.g., dichloromethane)
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Reactant Streams:
-
Component 1: Dissolve m-toluidine in 50-98% sulfuric acid.
-
Component 2: Place the isopropylating agent in a separate container.
-
-
Reaction:
-
Simultaneously feed Component 1 and Component 2 into a jet mixer at a controlled flow rate (e.g., 5-10:1 ratio of Component 1 to Component 2) while maintaining the temperature at 10-35°C.
-
Pass the resulting mixture through a reaction tube packed with a solid acid catalyst, heated to 60-95°C.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 10-30°C.
-
Neutralize the mixture with a sodium hydroxide solution to a pH of 7-10.
-
Filter the mixture and extract the filtrate with an organic solvent.
-
Wash the organic layer with water and dry it over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation, collecting the fraction at 130-140°C (at 50-60 mmHg).
-
Visualizations
References
degradation pathways of 4-Methyl-3-(1-methylethyl)benzenamine under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the degradation pathways of 4-Methyl-3-(1-methylethyl)benzenamine under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under acidic conditions?
A1: Under acidic conditions, this compound is susceptible to two primary degradation pathways: oxidation and polymerization.[1][2] Oxidation can occur at the amino group, leading to the formation of nitroso and nitro derivatives, or on the aromatic ring, potentially yielding phenolic compounds.[3][4] Polymerization can be initiated by the formation of radical cations, leading to the formation of dimers and higher-order oligomers.[1][5]
Q2: What are the typical stress conditions for inducing degradation of this compound in the lab?
A2: Forced degradation studies are essential to understanding the stability of pharmaceutical compounds.[6] For acidic stress testing, it is recommended to start with 0.1 M to 1.0 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at room temperature.[7] If no significant degradation is observed, the temperature can be elevated to 50-60°C.[7] The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are representative of likely impurities.[7]
Q3: What analytical techniques are best suited for identifying and quantifying the degradation products?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common technique for separating and quantifying the parent drug and its degradation products.[8] For structural elucidation of the degradation products, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is highly effective as it provides molecular weight and fragmentation information.[8][9]
Q4: How can I ensure the analytical method is "stability-indicating"?
A4: A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[6] To validate your method, you must demonstrate specificity, meaning the ability to resolve the API peak from all potential degradation products and impurities.[10] This is typically achieved by analyzing samples from forced degradation studies and checking for peak purity using a photodiode array (PDA) detector or mass spectrometer.[11]
Q5: What is "mass balance" and why is it important in degradation studies?
A5: Mass balance is an important parameter in forced degradation studies that confirms that all the mass of the degraded parent drug is accounted for by the sum of the remaining parent drug and all its degradation products.[11][12] A good mass balance (typically between 90-110%) indicates that the analytical method is capable of detecting all major degradation products and that no significant amounts of volatile or non-chromatophoric products have been formed.[11]
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed under initial stress conditions. | The compound is highly stable under the applied conditions. | Increase the acid concentration (e.g., from 0.1 M to 1.0 M HCl), increase the temperature (e.g., to 60-80°C), or extend the duration of the study.[7][13] |
| Greater than 20% degradation observed. | The stress conditions are too harsh, leading to secondary degradation products that may not be relevant to real-world stability.[7] | Reduce the acid concentration, lower the temperature, or shorten the exposure time. The goal is to achieve 5-20% degradation.[7] |
| Poor peak shape or resolution in the chromatogram. | Inappropriate column chemistry, mobile phase composition, or gradient. | Optimize the HPLC method. This may involve trying a different column (e.g., C18, phenyl-hexyl), adjusting the mobile phase pH, or modifying the gradient elution profile.[14] |
| Poor mass balance (significantly less than 90%). | - Degradation products are not being detected by the UV detector (lack a chromophore).- Degradation products are volatile and have been lost.- Degradation products are not being eluted from the HPLC column. | - Use a mass spectrometer (MS) detector in parallel with the UV detector to identify non-chromophoric compounds.- Use a Gas Chromatography-Mass Spectrometry (GC-MS) to analyze for volatile degradants.- Modify the HPLC method to ensure all compounds are eluted (e.g., extend the gradient). |
| Difficulty in identifying the structure of a degradation product. | Insufficient data from the analytical technique. | Employ advanced analytical techniques such as high-resolution mass spectrometry (HRMS) for accurate mass measurement and NMR spectroscopy for definitive structural elucidation. |
Quantitative Data Summary
The following table summarizes hypothetical data from a forced degradation study of this compound under various acidic conditions.
| Condition | Time (hours) | Parent Compound Remaining (%) | Degradation Product 1 (Oxidized Monomer) (%) | Degradation Product 2 (Dimer) (%) | Total Degradation (%) | Mass Balance (%) |
| 0.1 M HCl, 25°C | 24 | 98.5 | 0.8 | 0.5 | 1.5 | 99.8 |
| 0.1 M HCl, 60°C | 8 | 92.1 | 4.5 | 3.2 | 7.9 | 99.8 |
| 1.0 M HCl, 25°C | 24 | 90.3 | 5.8 | 3.7 | 9.7 | 99.8 |
| 1.0 M HCl, 60°C | 4 | 85.6 | 8.2 | 5.9 | 14.4 | 99.7 |
Detailed Experimental Protocol
Objective: To perform a forced degradation study of this compound under acidic conditions to identify potential degradation products and establish a stability-indicating HPLC method.
Materials:
-
This compound
-
Hydrochloric Acid (HCl), analytical grade
-
Sodium Hydroxide (NaOH), analytical grade
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic Acid, HPLC grade
-
HPLC system with PDA and/or MS detector
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
-
Acidic Stress Conditions:
-
For each condition, mix 5 mL of the stock solution with 5 mL of the appropriate acid solution (e.g., 0.2 M HCl to achieve a final concentration of 0.1 M HCl).
-
Incubate the samples at the specified temperatures (e.g., 25°C and 60°C).
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Neutralize the aliquot with an equivalent amount of NaOH to stop the degradation reaction.
-
Dilute the neutralized sample to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).
-
-
Control Sample:
-
Prepare a control sample by mixing 5 mL of the stock solution with 5 mL of water and incubate it under the same conditions as the stressed samples.
-
-
HPLC-UV/MS Analysis:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: PDA at 200-400 nm and/or MS in positive electrospray ionization (ESI+) mode.
-
-
Data Analysis:
-
Identify the peak for the parent compound and any new peaks corresponding to degradation products.
-
Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed.
-
Assess the peak purity of the parent compound.
-
Calculate the mass balance.
-
Use the MS data to propose structures for the degradation products.
-
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Proposed degradation pathways under acidic conditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. web.itu.edu.tr [web.itu.edu.tr]
- 3. Nitro compound synthesis by oxidation [organic-chemistry.org]
- 4. Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. API Stress Testing Studies - Protheragen [protheragen.ai]
- 9. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sgs.com [sgs.com]
- 11. onyxipca.com [onyxipca.com]
- 12. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
removing unreacted starting materials from 4-Methyl-3-(1-methylethyl)benzenamine
This technical support guide is intended for researchers, scientists, and drug development professionals who are working with 4-Methyl-3-(1-methylethyl)benzenamine and need to remove unreacted starting materials and byproducts from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of this compound?
A1: The most common impurity is the unreacted starting material, 1-methyl-2-(1-methylethyl)-4-nitrobenzene, assuming the synthesis is performed via reduction of the corresponding nitro compound. Other possible impurities include byproducts from the reduction reaction and residual reagents.
Q2: I see a non-polar spot on my TLC that I suspect is the starting nitro compound. What is a quick way to remove it?
A2: A simple acid-base extraction can be effective. Dissolve the crude product in a suitable organic solvent (like ethyl acetate or dichloromethane) and wash with an acidic aqueous solution (e.g., 1M HCl). The desired amine will form a water-soluble salt and move to the aqueous phase, while the non-polar nitro compound will remain in the organic layer. The amine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
Q3: My amine product is streaking badly on a silica gel TLC plate. What can I do to get better separation?
A3: Streaking of amines on silica gel is a common issue due to the acidic nature of the silica. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonia in methanol, to your eluent system.[1] Alternatively, using a different stationary phase like basic alumina or an amine-functionalized silica gel can provide better results.[1]
Q4: Can I purify this compound by distillation?
A4: Yes, distillation can be a suitable method for purification, especially on a larger scale. It is particularly effective for separating compounds with significantly different boiling points. For instance, the desired amine product will have a different boiling point than the starting nitro compound.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Product is contaminated with a significant amount of non-polar impurity (as seen on TLC). | Incomplete reaction; insufficient reducing agent or reaction time. | 1. Acid-Base Extraction: Perform an acid wash to remove the basic amine product into the aqueous phase, leaving the non-polar impurity in the organic phase. Recover the amine by basifying the aqueous layer and extracting. 2. Column Chromatography: Use a silica gel column with a gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) to first elute the non-polar impurity. |
| Product appears as a streak on the silica gel column, leading to poor separation. | The basic amine is interacting strongly with the acidic silica gel. | 1. Modify the Mobile Phase: Add a small percentage of triethylamine or ammonia to the eluent to neutralize the acidic sites on the silica gel.[1] 2. Use an Alternative Stationary Phase: Employ basic alumina or an amine-functionalized silica column for flash chromatography.[1] |
| Low recovery of the product after purification. | The amine product may be partially volatile or sensitive to prolonged exposure to heat or acid. | 1. Optimize Extraction pH: Ensure the aqueous layer is sufficiently basic (pH > 10) during the final extraction step to fully deprotonate the amine salt. 2. Use Moderate Temperatures: If using distillation, perform it under reduced pressure to lower the boiling point and minimize thermal degradation. 3. Avoid Strong Acids if Unstable: If the compound is acid-sensitive, consider purification methods that do not require strong acidic conditions, such as chromatography with a modified mobile phase. |
| The purified product discolors over time. | Aromatic amines can be susceptible to air oxidation, which can lead to the formation of colored impurities. | 1. Store Under Inert Atmosphere: Store the purified amine under an inert atmosphere (e.g., nitrogen or argon). 2. Protect from Light: Store in an amber-colored vial or in a dark place. 3. Use Antioxidants: For long-term storage, consider adding a small amount of an antioxidant. |
Data Presentation: Comparison of Purification Methods
| Method | Purity Achieved | Typical Recovery | Scale | Throughput | Key Considerations |
| Acid-Base Extraction | Moderate to High | 80-95% | Lab to Pilot | High | Simple and cost-effective for removing non-basic impurities. May require further purification. |
| Flash Column Chromatography (Silica Gel) | High to Very High | 70-90% | Lab | Low to Medium | Good for high-purity requirements. Eluent modification is often necessary to prevent streaking.[1] |
| Flash Column Chromatography (Amine-Functionalized Silica) | Very High | 85-95% | Lab | Low to Medium | Excellent for preventing streaking and improving separation of basic compounds.[1] |
| Distillation | High | 75-90% | Lab to Industrial | High | Best for large quantities and when impurities have significantly different boiling points. Requires thermal stability of the compound. |
Experimental Protocol: Flash Column Chromatography on Silica Gel
This protocol describes the purification of this compound to remove unreacted 1-methyl-2-(1-methylethyl)-4-nitrobenzene.
1. Preparation of the Crude Sample:
-
After the reaction work-up, dissolve the crude product in a minimal amount of dichloromethane (DCM).
-
Add a small amount of silica gel to the solution to create a slurry.
-
Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel. This is the "dry-loading" method.
2. Column Packing:
-
Select an appropriately sized flash chromatography column based on the amount of crude material.
-
Pack the column with silica gel (230-400 mesh) using a slurry method with hexane.
3. Elution:
-
Mobile Phase: A gradient of ethyl acetate in hexane containing 0.5% triethylamine (v/v).
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Gradient Elution:
-
Start with 100% hexane (containing 0.5% triethylamine) to elute very non-polar impurities.
-
Gradually increase the percentage of ethyl acetate (e.g., from 0% to 20%) to elute the unreacted nitro compound.
-
Continue to increase the polarity to elute the desired amine product. The exact gradient will depend on the specific separation, as determined by prior TLC analysis.
-
4. Fraction Collection and Analysis:
-
Collect fractions and monitor the elution by thin-layer chromatography (TLC).
-
Use a suitable visualization method for the TLC plates (e.g., UV light, and/or a potassium permanganate stain). The amine spot may also be visualized with a ninhydrin stain.
-
Combine the fractions containing the pure product.
5. Product Isolation:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.
Workflow for Purification of this compound
Caption: Workflow for the purification of this compound.
References
Technical Support Center: Improving Regioselectivity of Aniline Alkylation
Welcome to the technical support center for aniline alkylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselectivity of their aniline alkylation reactions. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and relevant experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in controlling the regioselectivity of aniline alkylation?
The primary challenge in aniline alkylation is controlling whether the substitution occurs on the nitrogen atom (N-alkylation) or on the aromatic ring (C-alkylation). Aniline possesses two nucleophilic sites: the lone pair of electrons on the nitrogen atom and the electron-rich aromatic ring. The reaction conditions, including the catalyst, solvent, temperature, and the nature of the alkylating agent, all play a crucial role in determining the preferred site of attack. Furthermore, overalkylation, leading to di- or tri-substituted products, is another common challenge, particularly in N-alkylation.[1]
Q2: How can I selectively achieve N-alkylation over C-alkylation?
Several strategies can be employed to favor N-alkylation:
-
Catalyst Selection: Transition metal catalysts, such as those based on palladium, ruthenium, and iridium, are often used to promote selective N-alkylation.[2][3][4] For instance, palladium on charcoal (Pd/C) has been effectively used as a heterogeneous catalyst for N-alkylation.[2][5] γ-alumina has also been shown to be a selective catalyst for N-methylation.[6]
-
Reaction Conditions: Lower reaction temperatures generally favor N-alkylation, while higher temperatures can lead to increased C-alkylation.[7][8] The choice of solvent is also critical; polar aprotic solvents often favor N-alkylation.
-
"Borrowing Hydrogen" Strategy: This method utilizes alcohols as alkylating agents in the presence of a transition metal catalyst. The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde or ketone, which then undergoes reductive amination with the aniline to yield the N-alkylated product. This is an atom-economical and environmentally friendly approach.[3][9]
Q3: What methods can be used to promote C-alkylation of anilines?
While N-alkylation is often more common, specific conditions can be used to favor C-alkylation:
-
Friedel-Crafts Alkylation (with protection): Direct Friedel-Crafts alkylation of aniline is generally unsuccessful because the amino group complexes with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring.[10][11] To overcome this, the amino group can be protected, for example, by acetylation to form an amide. The less basic amide does not coordinate as strongly with the Lewis acid, allowing the Friedel-Crafts reaction to proceed on the aromatic ring. The protecting group can then be removed by hydrolysis.[10][12]
-
Acid Catalysis: Strong acids can protonate the aniline nitrogen, deactivating it towards alkylation and directing the electrophilic attack to the aromatic ring. Hexafluoroisopropanol (HFIP) has been used as a solvent to promote the ortho-C-alkylation of anilines with alkenes.[13]
-
High Temperatures: As mentioned, higher reaction temperatures tend to favor C-alkylation.[7][14]
Q4: How does the choice of alkylating agent affect regioselectivity?
The reactivity of the alkylating agent plays a significant role. Highly reactive alkylating agents, such as primary alkyl halides, tend to favor N-alkylation. Less reactive agents may require more forcing conditions, which could lead to a mixture of products. The use of alcohols or even other amines as alkylating agents, often in conjunction with a catalyst, provides alternative and sometimes more selective routes to N-alkylation.[2][15]
Q5: What is the role of protecting groups in aniline alkylation?
Protecting groups are crucial for directing the regioselectivity of aniline alkylation, particularly when C-alkylation is the desired outcome.[11] By temporarily converting the highly reactive amino group into a less reactive functional group (e.g., an amide), its directing influence can be altered, and unwanted side reactions at the nitrogen can be prevented.[12] Common protecting groups for anilines include acetyl (Ac) and tert-butoxycarbonyl (Boc).[16]
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | 1. Inactive catalyst. 2. Reaction temperature is too low. 3. Unsuitable solvent. 4. Deactivation of the catalyst by the aniline (Lewis base). | 1. Use a fresh or pre-activated catalyst. For example, copper chromite can be pre-activated by heating in air followed by hydrogen.[17] 2. Gradually increase the reaction temperature and monitor the progress. 3. Screen different solvents. For N-alkylation with Pd/C, low-polarity solvents like THF may be effective.[5] 4. In Friedel-Crafts reactions, protect the amino group to prevent complexation with the Lewis acid catalyst.[10] |
| Poor regioselectivity (mixture of N- and C-alkylation) | 1. Reaction temperature is too high. 2. Inappropriate catalyst. 3. Unsuitable solvent polarity. | 1. Lower the reaction temperature. Generally, N-alkylation is favored at lower temperatures.[7][8] 2. Switch to a catalyst known for high selectivity. For N-alkylation, consider using Pd/C or a ruthenium-based catalyst.[2][3] For selective C-alkylation, consider using a Lewis acid with a protected aniline.[10] 3. Investigate the effect of solvent. For instance, solvent-switching between toluene and HFIP can control the selectivity between N- and para-C-alkylation.[18] |
| Overalkylation (formation of di- or tri-alkylated products) | 1. High molar ratio of alkylating agent to aniline. 2. The mono-alkylated product is more reactive than the starting aniline. 3. Prolonged reaction time. | 1. Use a lower molar ratio of the alkylating agent. A high aniline to alkanol ratio can suppress the formation of di- and tri-alkylated products.[19] 2. This is a common issue as the alkyl group is electron-donating, making the nitrogen more nucleophilic.[1] Carefully control the stoichiometry and reaction time. 3. Monitor the reaction closely and stop it once the desired mono-alkylated product is maximized. |
| Side reactions (e.g., rearrangement, disproportionation) | 1. High reaction temperatures. 2. Highly acidic or basic conditions. | 1. Reduce the reaction temperature, as higher temperatures can promote rearrangements and other side reactions.[14] 2. Optimize the pH of the reaction mixture. Use a milder base or acid if possible. |
Experimental Protocols
Protocol 1: Selective N-Alkylation using a Heterogeneous Catalyst (Pd/C)
This protocol is based on the selective N-alkylation of anilines using primary amines as alkylating agents with a reusable palladium on charcoal catalyst under microwave irradiation.[2][5]
Materials:
-
Aniline
-
Primary amine (alkylating agent)
-
10% Palladium on charcoal (Pd/C)
-
Tetrahydrofuran (THF)
-
Microwave reactor
Procedure:
-
In a microwave vial, combine aniline (1 mmol), the primary amine (1.2 mmol), and 10% Pd/C (10 mol%).
-
Add THF (2 mL) as the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 170 °C for 90 minutes under microwave irradiation.
-
After cooling, filter the reaction mixture to remove the Pd/C catalyst.
-
The filtrate can be concentrated under reduced pressure, and the product purified by column chromatography.
-
The recovered Pd/C catalyst can be washed, dried, and reused in subsequent reactions.[5]
Protocol 2: Selective para-C-Alkylation via Friedel-Crafts Reaction (with Protection)
This protocol outlines a general procedure for the C-alkylation of aniline after protecting the amino group.
Step 1: Protection of the Amino Group (Acetylation)
-
Dissolve aniline (1 equivalent) in acetic anhydride.
-
Gently heat the mixture under reflux for 30 minutes.
-
Pour the reaction mixture into cold water to precipitate the acetanilide.
-
Filter, wash with cold water, and dry the acetanilide product.
Step 2: Friedel-Crafts Alkylation
-
Suspend the dried acetanilide (1 equivalent) and anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) in an inert solvent like carbon disulfide or nitrobenzene.
-
Cool the mixture in an ice bath.
-
Slowly add the alkylating agent (e.g., an alkyl halide, 1 equivalent) with stirring.
-
After the addition is complete, allow the reaction to proceed at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.
-
Separate the organic layer, wash with water, sodium bicarbonate solution, and brine, then dry over an anhydrous salt (e.g., MgSO₄).
-
Remove the solvent under reduced pressure to obtain the crude C-alkylated acetanilide.
Step 3: Deprotection (Hydrolysis of the Amide)
-
Reflux the C-alkylated acetanilide with an aqueous solution of sodium hydroxide or sulfuric acid until the hydrolysis is complete (monitor by TLC).
-
Neutralize the reaction mixture and extract the C-alkylated aniline with a suitable organic solvent.
-
Wash the organic extract, dry it, and remove the solvent to obtain the final product.
Data Presentation
Table 1: Effect of Catalyst on N-Alkylation of Aniline with Benzyl Alcohol
| Catalyst | Base | Temperature (°C) | Conversion (%) | Selectivity to N-benzylaniline (%) |
| [Mn] pincer complex | t-BuOK | 80 | >99 | >99 |
| [RuCl₂(p-cymene)]₂ / Ligand | K₂CO₃ | 140 | High | High |
| NHC-Ir(III) complex | KOtBu | 120 | 93 | >95 |
Data compiled from multiple sources for illustrative purposes.[3][4][9]
Table 2: Influence of Reaction Temperature on Aniline Methylation over CrAlP-PA-10-773 Catalyst
| Temperature (K) | Aniline Conversion (%) | Selectivity to N-methylaniline (%) | Selectivity to N,N-dimethylaniline (%) |
| 573 | ~20 | ~99 | ~1 |
| 623 | ~45 | ~80 | ~15 |
| 673 | ~70 | ~57 | ~36 |
Adapted from data presented in a study on vapor-phase alkylation.[8]
Visualizations
Caption: General workflows for achieving selective N-alkylation versus C-alkylation of aniline.
Caption: Key factors influencing the regioselectivity of aniline alkylation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. Ruthenium-catalysed N -alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01931D [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst [organic-chemistry.org]
- 6. Selective N-alkylation of aniline with methanol over gamma-alumina | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 7. researchportal.unamur.be [researchportal.unamur.be]
- 8. researchgate.net [researchgate.net]
- 9. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. organic chemistry - Why doesn’t aniline undergo Friedel-Crafts alkylation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst [iris.unica.it]
- 16. tcichemicals.com [tcichemicals.com]
- 17. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 18. pubs.acs.org [pubs.acs.org]
- 19. US5030759A - Selective N-alkylation of aniline in the presence of zeolite catalysts - Google Patents [patents.google.com]
Technical Support Center: Scale-Up of 4-Methyl-3-(propan-2-yl)aniline Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 4-methyl-3-(propan-2-yl)aniline production.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 4-methyl-3-(propan-2-yl)aniline?
A1: The most prevalent method for synthesizing 4-methyl-3-(propan-2-yl)aniline is the Friedel-Crafts alkylation of m-toluidine with an isopropylating agent, such as isopropanol or isopropyl chloride, in the presence of an acid catalyst.
Q2: What are the primary challenges encountered during the scale-up of this synthesis?
A2: Key challenges during scale-up include managing the exothermic nature of the reaction, controlling the formation of isomers and poly-alkylated byproducts, catalyst deactivation, and ensuring efficient purification of the final product.[1]
Q3: Which analytical techniques are recommended for monitoring reaction progress and purity?
A3: Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for monitoring the reaction, identifying byproducts, and assessing the purity of 4-methyl-3-(propan-2-yl)aniline. High-performance liquid chromatography (HPLC) can also be utilized for purity analysis.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature. - Catalyst deactivation. - Formation of N-alkylated byproducts. | - Increase reaction time or temperature gradually while monitoring with GC-MS. - Optimize temperature; too low may slow the reaction, too high may promote side reactions. - Use a higher catalyst loading or a more robust catalyst. Consider protecting the amine group prior to alkylation. - Employ a catalyst system that favors C-alkylation over N-alkylation. |
| High Levels of Isomeric Impurities | - Incorrect choice of starting material or catalyst. - Reaction conditions favoring isomer formation. | - Confirm the starting material is high-purity m-toluidine. - Experiment with different acid catalysts (e.g., sulfuric acid, solid acid catalysts) to improve regioselectivity. - Optimize reaction temperature and addition rates. |
| Formation of Poly-alkylated Byproducts | - Molar ratio of reactants is not optimized. - The alkylated product is more reactive than the starting material. | - Use a molar excess of m-toluidine relative to the isopropylating agent. - Control the reaction time and temperature to minimize further alkylation. |
| Difficulties in Product Purification | - Presence of close-boiling isomers. - Formation of tar-like substances. | - Employ fractional distillation under reduced pressure for separation. - Consider converting the product to a salt (e.g., hydrochloride) to facilitate purification by crystallization, followed by regeneration of the free amine. - Perform a thorough work-up to remove acidic and basic impurities before distillation. |
| Reaction Stalls Before Completion | - Catalyst deactivation by the amine group of the reactant or product. - Insufficient catalyst loading for the scale of the reaction. | - Protect the amine group of m-toluidine (e.g., by acetylation) before the Friedel-Crafts reaction, followed by deprotection. - Increase the catalyst loading incrementally. |
Data Presentation
Table 1: Representative Reaction Parameters and Yields for the Synthesis of a Structural Isomer (3-methyl-4-isopropylaniline) via Friedel-Crafts Alkylation.
Note: This data is for a structural isomer and should be used as a general guideline. Optimal conditions for 4-methyl-3-(propan-2-yl)aniline may vary.
| Parameter | Value | Reference |
| Starting Material | m-Toluidine | [1] |
| Alkylating Agent | Isopropylating agent (e.g., isopropanol, 2-chloropropane) | [1] |
| Catalyst | Sulfuric Acid (50-98%) or Solid Acid Catalyst | [1] |
| Reaction Temperature | 60-95 °C | [1] |
| Product Yield | 78-91% | [1] |
| Product Purity (Post-distillation) | >96% | [1] |
Experimental Protocols
General Protocol for Friedel-Crafts Alkylation of m-Toluidine with Isopropanol
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge the acid catalyst (e.g., concentrated sulfuric acid).
-
Addition of Reactant: Cool the acid to 0-10°C and slowly add m-toluidine while maintaining the temperature.
-
Alkylation: To this mixture, add isopropanol dropwise, ensuring the temperature does not exceed the desired setpoint.
-
Reaction: Heat the mixture to the target reaction temperature (e.g., 60-95°C) and maintain for the desired reaction time, monitoring the progress by GC-MS.
-
Work-up: Cool the reaction mixture and carefully quench by pouring it onto ice. Neutralize the mixture with a base (e.g., sodium hydroxide solution) to a pH of 7-10.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.
Visualizations
Caption: Synthesis pathway for 4-methyl-3-(propan-2-yl)aniline.
Caption: A logical workflow for troubleshooting common issues.
Caption: Relationships between key reaction parameters and outcomes.
References
stability issues of 4-Methyl-3-(1-methylethyl)benzenamine in storage
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of 4-Methyl-3-(1-methylethyl)benzenamine. Due to its chemical nature as a substituted aniline, this compound is susceptible to degradation, which can impact experimental outcomes. This guide offers troubleshooting advice and frequently asked questions to ensure the integrity of your research material.
Troubleshooting Guide: Common Stability Issues
Researchers may encounter issues such as discoloration or the presence of impurities in their samples of this compound. The following guide provides a structured approach to identifying and resolving these common problems.
Logical Diagram for Troubleshooting Stability Issues
Caption: Troubleshooting workflow for stability issues.
Frequently Asked Questions (FAQs)
Q1: My sample of this compound has turned yellow/brown. What is the cause and is it still usable?
A1: Discoloration of aniline derivatives is a common sign of degradation, typically caused by oxidation upon exposure to air and/or light.[1] The colored impurities are often products of polymerization and oxidation reactions. For applications sensitive to impurities, it is highly recommended to use a fresh, uncolored sample. For less sensitive applications, the suitability of the material should be assessed by an appropriate analytical method, such as HPLC or GC, to determine the purity.
Q2: What are the optimal storage conditions to ensure the stability of this compound?
A2: To minimize degradation, this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, amber glass vial to protect it from air and light.[2] Storage in a cool, dry, and dark place, such as a refrigerator or a desiccator, is recommended.
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents oxidation. |
| Light | Amber vial, stored in the dark | Prevents light-catalyzed degradation. |
| Temperature | Cool (2-8 °C) | Slows down the rate of degradation reactions. |
| Container | Tightly sealed glass vial | Prevents exposure to air and moisture. |
Q3: What are the best practices for handling this compound to avoid degradation during experiments?
A3: Handling this air-sensitive compound requires techniques that minimize its exposure to atmospheric oxygen. Use inert gas (nitrogen or argon) blanketing during any transfers.[1][3][4][5][6] This can be achieved using a Schlenk line or a glove box. When using syringes for transfers, ensure they are dry and have been purged with inert gas. Always use dry, aprotic solvents from a reliable source.
Q4: What are the likely degradation products of this compound?
A4: While specific degradation products for this compound are not extensively documented, based on the chemistry of anilines, the primary degradation pathways are oxidation and polymerization.[1] Oxidation can lead to the formation of corresponding nitroso, nitro, and azo compounds. Polymerization can result in a complex mixture of oligomers and polymers, which often contribute to the discoloration of the sample.
Potential Degradation Pathways
Caption: Potential degradation pathways for anilines.
Experimental Protocols
Protocol: Stability-Indicating GC-MS Method for Purity Assessment
This protocol outlines a general gas chromatography-mass spectrometry (GC-MS) method to assess the purity of this compound and detect potential degradation products.
1. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as dichloromethane or methanol.
-
For analysis, dilute the stock solution to a final concentration of approximately 10 µg/mL.
2. GC-MS Instrumentation and Conditions:
| Parameter | Condition |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (splitless mode) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | - Initial temperature: 70 °C, hold for 2 min- Ramp: 10 °C/min to 280 °C- Hold: 5 min at 280 °C |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-450 m/z |
3. Data Analysis:
-
Identify the peak for this compound based on its retention time and mass spectrum.
-
Analyze the chromatogram for any additional peaks, which may indicate impurities or degradation products.
-
The relative percentage of purity can be estimated by the peak area percentage.
Workflow for Stability Testing
Caption: General workflow for a stability study.
References
Validation & Comparative
Comparative Analysis of 4-Methyl-3-(1-methylethyl)benzenamine and Other Aniline Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of 4-Methyl-3-(1-methylethyl)benzenamine and other key aniline derivatives. This document outlines their physicochemical properties, spectroscopic signatures, and biological activities, supported by experimental data and detailed protocols to aid in research and development.
Aniline and its derivatives are fundamental scaffolds in the development of a wide range of industrial and pharmaceutical compounds. Their versatility, however, is often accompanied by concerns regarding their metabolic stability and potential toxicity. This guide focuses on this compound and compares it with other common aniline derivatives such as o-toluidine, m-toluidine, p-toluidine, and 2,6-dimethylaniline to provide a baseline for evaluating its potential in various applications.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of aniline derivatives, such as their basicity (pKa), boiling point, and solubility, are critical determinants of their behavior in biological and chemical systems. The substitution pattern on the aniline ring significantly influences these properties.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa (Predicted) | Boiling Point (°C) | Melting Point (°C) | Water Solubility |
| This compound | C10H15N | 149.24 | 5.11 | - | - | - |
| o-Toluidine | C7H9N | 107.15 | 4.39 | 199.7 | -16.3 | Slightly soluble |
| m-Toluidine | C7H9N | 107.15 | 4.69 | 203-204 | -30 | 20 g/L |
| p-Toluidine | C7H9N | 107.15 | 5.12 | 200 | 43-45 | 7.5 g/L |
| 2,6-Dimethylaniline | C8H11N | 121.18 | - | 214 | 10-12 | 7.5 g/L |
Table 1: Comparative Physicochemical Properties of Selected Aniline Derivatives. [1][2][3][4][5][6]
Spectroscopic Analysis: Identifying Key Structural Features
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the structural elucidation of aniline derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectra of aniline derivatives are characterized by signals for aromatic protons, amine protons, and protons of the alkyl substituents. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents.
¹³C NMR: The carbon NMR spectra provide information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are sensitive to the nature and position of the substituents. Carbons directly attached to the nitrogen atom typically appear in the 10-65 ppm region.[7][8]
Infrared (IR) Spectroscopy
The IR spectra of primary and secondary anilines show characteristic N-H stretching absorptions in the 3300-3500 cm⁻¹ region. Primary amines typically exhibit two bands (symmetric and asymmetric stretching), while secondary amines show a single band. The C-N stretching vibration is usually observed in the 1250-1350 cm⁻¹ region.
Biological Activities: A Look at Toxicity and Metabolism
The biological activity of aniline derivatives is a critical aspect, particularly in the context of drug development, due to their potential for toxicity.
Cytotoxicity
The cytotoxicity of aniline derivatives is often evaluated using in vitro assays such as the MTT assay on various cancer cell lines. The IC50 value, the concentration of a compound that inhibits 50% of cell growth, is a common metric for cytotoxicity.
| Compound | Organism | Test Type | Route | Reported Dose | Effect |
| o-Toluidine | Rat | LD50 | Oral | 670 mg/kg | - |
| m-Toluidine | Rat (female) | LD50 | Dermal | 1030 mg/kg | - |
| p-Toluidine | Rat | LD50 | Oral | 620-794 mg/kg | - |
| 2,6-Dimethylaniline | Rat | LD50 | Oral | 840 mg/kg | Behavioral: Somnolence, Cyanosis |
Table 2: Comparative Toxicity Data (LD50) of Selected Aniline Derivatives. [9][10][11][12]
No specific cytotoxicity data (e.g., IC50 values) for this compound was found in the public domain during the literature search.
Metabolism
Aniline and its derivatives are primarily metabolized in the liver. The metabolic pathways often involve N-oxidation and ring hydroxylation, which can lead to the formation of reactive metabolites. These reactive intermediates are often implicated in the toxic effects of anilines.[13] The substitution pattern on the aniline ring can significantly influence the rate and pathway of metabolism.
Below is a generalized metabolic pathway for substituted anilines.
Experimental Protocols
Determination of pKa
The pKa of an aniline derivative can be determined spectrophotometrically. This method relies on the difference in the UV-Vis absorption spectra of the protonated and unprotonated forms of the amine.
Protocol:
-
Prepare a series of buffer solutions with known pH values.
-
Prepare a stock solution of the aniline derivative in a suitable solvent (e.g., methanol).
-
Add a small aliquot of the stock solution to each buffer solution to a final constant concentration.
-
Record the UV-Vis spectrum of each solution.
-
Determine the absorbance at a wavelength where the protonated and unprotonated forms have significantly different absorptivities.
-
Plot the absorbance versus pH. The inflection point of the resulting sigmoid curve corresponds to the pKa.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[14]
Structure-Activity Relationships
The biological activity of aniline derivatives is closely linked to their chemical structure. The following diagram illustrates some general structure-activity relationships related to toxicity.
Conclusion
This guide provides a comparative framework for evaluating this compound against other well-characterized aniline derivatives. While a predicted pKa value is available, a significant lack of experimental data for its physicochemical properties and biological activities highlights the need for further research to fully assess its potential and safety profile. The provided protocols offer a starting point for researchers to generate the necessary data for a comprehensive evaluation. Understanding the structure-activity relationships within the aniline class is crucial for the rational design of new molecules with desired efficacy and minimized toxicity.
References
- 1. Structure-toxicity relationships for phenols and anilines towards Chlorella vulgaris using quantum chemical descriptors and statistical methods. | Moroccan Journal of Chemistry [revues.imist.ma]
- 2. Toluidine - Wikipedia [en.wikipedia.org]
- 3. Microbial mineralization of ring-substituted anilines through an ortho-cleavage pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative structure-activity relationships for predicting the joint toxicity of substituted anilines and phenols to algae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. revues.imist.ma [revues.imist.ma]
- 6. 2,6-Dimethylaniline(87-62-7) 1H NMR spectrum [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. p-Toluidine | C6H4CH3NH2 | CID 7813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
A Comparative Guide to Purity Validation of 4-Methyl-3-(1-methylethyl)benzenamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical methodologies for validating the purity of 4-Methyl-3-(1-methylethyl)benzenamine, a key intermediate in various synthetic pathways. The primary focus is on Gas Chromatography-Mass Spectrometry (GC-MS), with a comparative overview of High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Introduction
Ensuring the purity of chemical compounds is a critical aspect of research and development, particularly in the pharmaceutical industry where impurities can impact the safety and efficacy of the final product. This compound, also known as 3-isopropyl-4-methylaniline, is an aromatic amine whose purity assessment is vital for its intended applications. This guide details a representative GC-MS method for its purity validation and compares its performance with alternative techniques, providing researchers with the necessary information to select the most appropriate method for their needs.
Methodology Comparison
The choice of analytical technique for purity determination depends on several factors, including the nature of the analyte, potential impurities, required sensitivity, and the purpose of the analysis. GC-MS, HPLC, and qNMR each offer distinct advantages and disadvantages for the analysis of aromatic amines like this compound.
Data Presentation: A Comparative Overview
The following table summarizes the typical performance characteristics of GC-MS, HPLC, and qNMR for the purity analysis of a compound like this compound. Please note that these are representative values and actual performance may vary depending on the specific instrumentation and method parameters.
| Parameter | GC-MS | HPLC-UV | qNMR |
| Principle | Separation by volatility and polarity, detection by mass-to-charge ratio. | Separation by polarity, detection by UV absorbance. | Quantitative determination based on the signal intensity of specific nuclei in a magnetic field. |
| Typical Purity Range | 95-99.9% | 95-99.9% | 90-100% (absolute purity) |
| Limit of Detection (LOD) | Low (ng/mL to pg/mL) | Moderate (µg/mL to ng/mL) | High (mg/mL) |
| Precision (RSD%) | < 2% | < 2% | < 1% |
| Analysis Time | ~30 min | ~20 min | ~15 min |
| Sample Derivatization | Often not required for this analyte, but may be used to improve peak shape. | May be required for improved detection if the analyte has a poor chromophore. | Not required. |
| Impurity Identification | Excellent (based on mass spectra) | Limited (based on retention time and UV spectra) | Good (for structurally different impurities) |
| Isomer Separation | Good to Excellent (with appropriate column and temperature program) | Good to Excellent (with appropriate column and mobile phase) | Can be challenging for structural isomers, but possible for diastereomers with chiral agents. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and reliable results. Below are representative protocols for GC-MS, HPLC, and qNMR analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is a representative method for the purity analysis of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent (e.g., methanol or dichloromethane) to obtain a concentration of 1 mg/mL.
-
Vortex the solution until the sample is completely dissolved.
-
If necessary, filter the solution through a 0.45 µm syringe filter into a GC vial.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
GC Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Injection Mode: Split (split ratio 50:1).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp rate: 10°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-450.
3. Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram (excluding the solvent peak).
-
Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol provides a general method for the analysis of aromatic amines and can be adapted for this compound.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the sample in methanol or acetonitrile.
-
Dilute the stock solution to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (e.g., with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: UV-Vis Diode Array Detector (DAD) at a suitable wavelength (e.g., 254 nm).
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
qNMR offers a direct and highly accurate method for purity determination without the need for a reference standard of the analyte itself.[1][2][3]
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone). The internal standard should have a known purity and its signals should not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d6) in an NMR tube.
2. NMR Instrumentation and Data Acquisition:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Probe: 5 mm BBO probe.
-
Experiment: 1H NMR.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 s for accurate quantification).
-
Number of Scans: 16 or more to ensure a good signal-to-noise ratio.
3. Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
-
Subscripts 'analyte' and 'IS' refer to the analyte and internal standard, respectively.
-
Mandatory Visualizations
GC-MS Experimental Workflow
Caption: Workflow for purity validation of this compound by GC-MS.
Logical Relationship of Analytical Techniques
Caption: Comparison of analytical techniques for purity determination.
Conclusion
The purity validation of this compound can be effectively achieved using GC-MS, which provides excellent separation and impurity identification capabilities. For orthogonal verification, HPLC offers a robust alternative, particularly for less volatile impurities. Furthermore, qNMR stands out as a powerful tool for obtaining an absolute purity value without the need for a specific reference standard of the analyte. The choice of the most suitable technique will be dictated by the specific requirements of the analysis, including the need for impurity identification, the desired level of accuracy, and the availability of instrumentation.
References
spectroscopic comparison of ortho, meta, and para isomers of isopropylaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the ortho (2-), meta (3-), and para (4-) isomers of isopropylaniline. Understanding the distinct spectral properties of these closely related isomers is crucial for their unambiguous identification, characterization, and quality control in synthetic chemistry, materials science, and pharmaceutical development. The following sections present quantitative data from key spectroscopic techniques, detailed experimental protocols, and a logical workflow for isomeric differentiation.
Data Presentation and Comparison
The structural differences stemming from the position of the isopropyl group relative to the amino group on the benzene ring give rise to unique spectroscopic fingerprints for each isomer. These differences are most apparent in Nuclear Magnetic Resonance (NMR) due to variations in the chemical environments of protons and carbon atoms, and in Infrared (IR) spectroscopy through shifts in vibrational frequencies.
¹H NMR Spectroscopy Data
The ¹H NMR spectra are distinct for each isomer, particularly in the aromatic region (δ 6.5-7.2 ppm), where the substitution pattern dictates the coupling (splitting) of the proton signals. The chemical shifts of the isopropyl group's methine (CH) and methyl (CH₃) protons also vary slightly.
Table 1: Comparative ¹H NMR Chemical Shifts (ppm) in CDCl₃
| Proton Assignment | 2-Isopropylaniline (ortho) | 3-Isopropylaniline (meta) | 4-Isopropylaniline (para) |
| Isopropyl -CH₃ (doublet) | 1.23 | 1.21 | 1.19 |
| Isopropyl -CH (septet) | 2.85 | 2.78 | 2.78 |
| -NH₂ (broad singlet) | 3.56 | 3.54 | 3.41 |
| Aromatic Protons (multiplet/doublet) | 6.61 - 7.11 | 6.46 - 7.06 | 6.57 (d), 6.99 (d) |
Data sourced from multiple databases and publications. Precise chemical shifts can vary with concentration and specific instrument parameters.
¹³C NMR Spectroscopy Data
In ¹³C NMR, the chemical shifts of the aromatic carbons are highly sensitive to the substituent positions, providing a robust method for distinguishing the isomers. The carbon directly attached to the isopropyl group (ipso-carbon) and the carbon bearing the amino group show significant variations.
Table 2: Comparative ¹³C NMR Chemical Shifts (ppm) in CDCl₃
| Carbon Assignment | 2-Isopropylaniline (ortho) | 3-Isopropylaniline (meta) | 4-Isopropylaniline (para) |
| Isopropyl -CH₃ | 22.4 | 24.1 | 24.2 |
| Isopropyl -CH | 27.7 | 34.5 | 33.1 |
| Aromatic C1 (-NH₂) | 143.5 | 146.4 | 144.1 |
| Aromatic C2 | 132.7 | 112.8 | 115.1 |
| Aromatic C3 | 126.6 | 149.3 | 127.4 |
| Aromatic C4 | 125.5 | 115.8 | 138.8 |
| Aromatic C5 | 119.1 | 129.2 | 127.4 |
| Aromatic C6 | 115.9 | 111.9 | 115.1 |
Data sourced from multiple databases and publications, including the Spectral Database for Organic Compounds (SDBS).[1][2][3][4][5]
Infrared (IR) Spectroscopy Data
The IR spectra of all three isomers display characteristic bands for the amino (-NH₂) group, including a doublet for the N-H asymmetric and symmetric stretches, and bands for aromatic C-H and C=C bonds. The "fingerprint" region below 1500 cm⁻¹ and the C-H out-of-plane bending region (900-675 cm⁻¹) are particularly useful for differentiating the substitution patterns.[6]
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Vibrational Mode | 2-Isopropylaniline (ortho) | 3-Isopropylaniline (meta) | 4-Isopropylaniline (para) |
| N-H Stretch (asymmetric/symmetric) | ~3470, 3380 | ~3430, 3350 | ~3420, 3340 |
| Aromatic C-H Stretch | > 3000 | > 3000 | > 3000 |
| Aliphatic C-H Stretch | 2960 - 2870 | 2960 - 2870 | 2960 - 2870 |
| N-H Bend (Scissoring) | ~1620 | ~1620 | ~1620 |
| Aromatic C=C Stretch | ~1580, 1490 | ~1590, 1490 | ~1600, 1510 |
| C-N Stretch | ~1265 | ~1255 | ~1260 |
| C-H Out-of-Plane Bend | ~750 (ortho-disubstituted) | ~870, 780 (meta-disubstituted) | ~825 (para-disubstituted) |
Frequencies are approximate and sourced from spectral databases. The C-H out-of-plane bending is highly characteristic of the substitution pattern.
Mass Spectrometry (MS) Data
Under electron ionization (EI), all three isomers exhibit a clear molecular ion (M⁺) peak at m/z 135. The primary fragmentation pathway involves the loss of a methyl group (•CH₃) to form a stable benzylic-type cation, resulting in a base peak at m/z 120 for all isomers. While the primary mass-to-charge ratios are identical, subtle differences in the relative intensities of other minor fragments may be observable under carefully controlled conditions.
Table 4: Key Mass Spectrometry Fragments (m/z)
| Isomer | Molecular Ion (M⁺) | Base Peak [M-15]⁺ |
| 2-Isopropylaniline (ortho) | 135 | 120 |
| 3-Isopropylaniline (meta) | 135 | 120 |
| 4-Isopropylaniline (para) | 135 | 120 |
UV-Visible Spectroscopy Data
-
π → π transition:* Expected around 230-250 nm.
-
n → π (charge-transfer) transition:* Expected around 280-300 nm.
The position of the isopropyl group, a weak electron-donating group, is expected to cause minor bathochromic (red) shifts relative to aniline (λmax ≈ 230, 280 nm). The magnitude of this shift may vary slightly between isomers due to steric and electronic effects, but differentiation by UV-Vis alone is generally not definitive without high-resolution analysis.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the isopropylaniline isomer in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Varian, Bruker, or equivalent NMR spectrometer operating at a minimum of 300 MHz for ¹H NMR.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, spectral width of ~12 ppm, relaxation delay of 1-2 seconds.
-
Process the data using an appropriate Fourier transform and phase correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 512-2048 scans, spectral width of ~220 ppm, relaxation delay of 2 seconds.
-
Process the data and reference the spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.[7]
-
Fourier-Transform Infrared (IR) Spectroscopy
-
Sample Preparation: As the isomers are liquids at room temperature, the neat liquid film method is preferred. Place one drop of the neat isopropylaniline sample onto the surface of a polished NaCl or KBr salt plate. Carefully place a second salt plate on top to create a thin, uniform liquid film.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
First, acquire a background spectrum of the clean, empty sample compartment to subtract atmospheric H₂O and CO₂ signals.
-
Place the prepared salt plate assembly into the spectrometer's sample holder.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Introduction: For pure samples, direct injection via a gas chromatography (GC-MS) system is standard.
-
Dilute the sample (e.g., 1 µL in 1 mL of dichloromethane or hexane).
-
Inject 1 µL of the dilute solution into the GC inlet.
-
Use a standard non-polar column (e.g., DB-5 or HP-5ms) with a temperature program (e.g., start at 50°C, ramp to 250°C at 10°C/min) to separate the analyte from any impurities before it enters the mass spectrometer.
-
-
Instrumentation: A GC system coupled to a mass spectrometer with an Electron Ionization (EI) source.
-
Data Acquisition:
-
Set the ionization energy to a standard 70 eV.
-
Scan a mass range from m/z 40 to 200.
-
The resulting mass spectrum will plot the relative abundance of ions against their mass-to-charge ratio (m/z).
-
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute stock solution of the isopropylaniline isomer in a UV-grade solvent, such as ethanol or hexane.[8] Perform serial dilutions to obtain a final concentration that yields an absorbance maximum between 0.5 and 1.0 AU (typically in the 10⁻⁴ to 10⁻⁵ M range).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Use a matched pair of quartz cuvettes. Fill one cuvette with the pure solvent to serve as the reference/blank. Fill the second cuvette with the sample solution.
-
Calibrate the instrument by running a baseline scan with the blank in both beams.
-
Acquire the sample spectrum over a range of 200-400 nm.
-
Identify the wavelength of maximum absorbance (λmax) from the resulting spectrum.
-
Logical Workflow for Isomer Comparison
The following diagram illustrates a systematic workflow for the spectroscopic comparison and identification of isopropylaniline isomers.
Caption: Workflow for Spectroscopic Comparison of Isopropylaniline Isomers.
References
- 1. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]
- 2. monash.primo.exlibrisgroup.com [monash.primo.exlibrisgroup.com]
- 3. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 4. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 5. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. web.williams.edu [web.williams.edu]
comparing the reactivity of 4-Methyl-3-(1-methylethyl)benzenamine in different reaction types
For Immediate Publication
This guide provides a comprehensive comparison of the reactivity of 4-Methyl-3-(1-methylethyl)benzenamine, also known as 4-isopropyl-3-methylaniline, across various reaction types. The information is intended for researchers, scientists, and professionals in drug development, offering objective performance comparisons supported by available experimental data.
Introduction
This compound is an aromatic amine with a molecular formula of C₁₀H₁₅N. Its structure, featuring an amino group and two alkyl substituents (methyl and isopropyl) on the benzene ring, dictates its reactivity in a wide range of chemical transformations. The electron-donating nature of the amino and alkyl groups activates the aromatic ring towards electrophilic substitution, while the amino group itself can participate in various nucleophilic reactions. Understanding its reactivity profile is crucial for its application as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Synthesis of this compound
The synthesis of this compound is a critical starting point for its use in further chemical reactions. High-yielding synthetic routes are essential for efficient and cost-effective production.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 3-Methyl-4-isopropylaniline hydrochloride | Sodium hydroxide, methanol, water, inert atmosphere, 0.083 hours | 4-Isopropyl-3-methylaniline | 92 | [1] |
| m-Toluidine | Isopropylation reagent, sulfuric acid, 60-95 °C | 3-Methyl-4-isopropylaniline | 91.1 |
Experimental Protocol: Synthesis from 3-Methyl-4-isopropylaniline hydrochloride [1]
To a solution of 3-methyl-4-isopropylaniline hydrochloride in a mixture of methanol and water, a solution of sodium hydroxide is added under an inert atmosphere. The reaction mixture is stirred for approximately 5 minutes. The product, 4-isopropyl-3-methylaniline, is then extracted and purified to yield the final product.
Reactivity in Electrophilic Aromatic Substitution
The presence of the strongly activating amino group and the moderately activating methyl and isopropyl groups makes the aromatic ring of this compound highly susceptible to electrophilic attack. The directing effects of these substituents play a crucial role in determining the regioselectivity of these reactions.
Nitration
Direct nitration of anilines can be challenging due to the basicity of the amino group, which can be protonated in the strongly acidic nitrating medium, leading to the formation of a deactivating anilinium ion and potential oxidation. A common strategy to overcome this is to first protect the amino group via acylation.
While specific quantitative data for the nitration of this compound is scarce in the literature, studies on structurally similar compounds like isopropylbenzene and isopropyltoluene indicate that nitration can be complex. A potential side reaction is "nitrodeisopropylation," where the isopropyl group is replaced by a nitro group.
General Experimental Protocol for Nitration of Aromatic Amines (via Acetanilide):
-
Acetylation: The aromatic amine is treated with acetic anhydride to form the corresponding acetanilide. This protects the amino group and moderates its activating effect.
-
Nitration: The acetanilide is then reacted with a nitrating mixture (e.g., nitric acid and sulfuric acid) at low temperatures to introduce a nitro group onto the aromatic ring.
-
Hydrolysis: The resulting nitroacetanilide is hydrolyzed (e.g., with aqueous acid or base) to remove the acetyl group and yield the nitro-substituted aniline.
Halogenation, Sulfonation, and Friedel-Crafts Acylation
-
Halogenation: Direct halogenation (e.g., with Br₂ or Cl₂) is expected to be rapid and may lead to polysubstitution due to the high activation of the ring. Milder conditions or protection of the amino group would likely be necessary for selective monohalogenation.
-
Sulfonation: Sulfonation with concentrated sulfuric acid or oleum would likely lead to the formation of the corresponding aminobenzenesulfonic acid. The reaction conditions would need to be carefully controlled to avoid side reactions.
-
Friedel-Crafts Acylation: Aromatic amines generally do not undergo Friedel-Crafts reactions directly because the amino group complexes with the Lewis acid catalyst, deactivating the ring. Protection of the amino group as an amide is a prerequisite for successful acylation.
Diazotization and Azo Coupling Reactions
The primary amino group of this compound can be converted to a diazonium salt, which can then be used in azo coupling reactions to form highly colored azo dyes. This is a characteristic and synthetically useful reaction of primary aromatic amines.
General Experimental Protocol for Diazotization and Azo Coupling:
-
Diazotization: this compound is dissolved in an acidic solution (e.g., HCl) and cooled to 0-5 °C. A solution of sodium nitrite (NaNO₂) is then added dropwise to form the diazonium salt.
-
Azo Coupling: The cold diazonium salt solution is then added to a solution of a coupling component, such as an activated aromatic compound like β-naphthol, to form the azo dye.
Oxidation and Reduction Reactions
The amino group and the alkyl substituents of this compound are susceptible to oxidation under various conditions. Conversely, nitro derivatives of this compound can be reduced to the corresponding diamines.
-
Oxidation: Strong oxidizing agents can lead to the formation of complex mixtures and colored polymeric materials. Milder oxidation conditions would be required for selective transformations.
-
Reduction of Nitro Derivatives: A nitro group introduced onto the aromatic ring can be readily reduced to an amino group using various reducing agents, such as tin or iron in acidic media (e.g., Sn/HCl), or through catalytic hydrogenation. This provides a route to diamino derivatives.
Applications in the Synthesis of Bioactive Molecules
Derivatives of anilines are common structural motifs in many bioactive molecules. While specific examples detailing the use of this compound in drug synthesis are not extensively documented in the public domain, its structural features suggest its potential as a building block in medicinal chemistry. For instance, substituted anilines are known to be precursors for various pharmaceuticals.
Conclusion
This compound is a reactive aromatic amine that can undergo a variety of chemical transformations. Its high reactivity in electrophilic aromatic substitution necessitates careful control of reaction conditions to achieve selectivity. The amino group provides a handle for diazotization and subsequent azo coupling reactions, as well as for the synthesis of other functional groups. While specific quantitative data for many reactions of this particular compound are limited in the available literature, its reactivity can be largely predicted based on the well-established chemistry of aromatic amines. Further research is warranted to fully explore and quantify the reactivity of this compound in various reaction types, which will be crucial for its broader application in chemical synthesis.
References
Performance Evaluation of Catalysts in the Synthesis of 4-Methyl-3-(1-methylethyl)benzenamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted anilines, such as 4-Methyl-3-(1-methylethyl)benzenamine, is a critical step in the development of various pharmaceuticals and fine chemicals. The efficiency and selectivity of this synthesis are highly dependent on the catalyst employed. Due to a lack of direct comparative studies on catalysts for the specific synthesis of this compound, this guide provides an objective comparison of catalyst performance in analogous and related chemical transformations, supported by experimental data from existing literature. The primary synthesis routes considered are the direct N-alkylation of anilines and the C-alkylation of aromatic rings, which represent plausible pathways to the target molecule.
Data Presentation: Catalyst Performance in Analogous Alkylation Reactions
The following tables summarize quantitative data on the performance of various catalysts in reactions analogous to the synthesis of this compound, such as the reductive alkylation of anilines and the Friedel-Crafts alkylation of toluene.
Table 1: Performance of a Copper Chromite Catalyst in the Reductive Alkylation of Aniline with Acetone
| Catalyst | Reactants | Molar Ratio (Aniline:Acetone) | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Yield of N-isopropylaniline (%) | Selectivity (%) | Reference |
| Barium oxide promoted copper chromite | Aniline, Acetone | 1:3 | 140 | 50 | 1 | 93 | ~100 | [1] |
Table 2: Performance of Zeolite Catalysts in the Isopropylation of Toluene with Isopropyl Alcohol
| Catalyst | Reactants | Temperature (K) | Toluene Conversion (%) | p-Cymene Selectivity (%) | Reference |
| Ce-exchanged NaX zeolite | Toluene, Isopropyl alcohol | 433-513 | Varies with temp. | Decreases with increasing temp. | [2] |
| HZSM-5 | Toluene, Isopropyl alcohol | 523 | ~20 | High for p-cymene | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable reproducibility and further investigation.
Protocol 1: Reductive Alkylation of Aniline using a Copper Chromite Catalyst[1]
Catalyst Preparation: Barium oxide promoted copper chromate was prepared as per the procedure reported by Lazier and Mozingo. The catalyst was pre-activated by heating in a current of air at 300°C for 4 hours, followed by passing hydrogen at the same temperature for 4 hours.
Reaction Procedure:
-
The reactants, aniline and acetone (1:3 molar ratio), and the pre-reduced catalyst (4% w/w of aniline) were charged into a 500 ml Teflon-lined autoclave.
-
The autoclave was flushed first with nitrogen and then with hydrogen.
-
The reaction was carried out at 140°C and a hydrogen pressure of 50 bar for 1 hour.
-
After the reaction, the product mixture was analyzed to determine the yield and selectivity of N-isopropylaniline.
Protocol 2: Isopropylation of Toluene using a Ce-exchanged NaX Zeolite Catalyst[2]
Catalyst Preparation: Ce-exchanged NaX zeolite was prepared from NaX zeolite through an ion-exchange process with a cerium salt solution.
Reaction Procedure:
-
The catalytic reactions were performed in a fixed-bed flow reactor at atmospheric pressure.
-
Nitrogen was used as the carrier gas.
-
The reaction conditions were optimized by varying the temperature (433–513 K), the molar ratio of reactants (toluene and isopropyl alcohol), and the space-time.
-
The product stream was analyzed to determine the conversion of toluene and the selectivity for p-cymene and m-cymene.
Mandatory Visualization
The following diagrams illustrate the key chemical pathways and a generalized experimental workflow for the catalytic synthesis of substituted anilines.
Caption: Plausible synthetic pathways to this compound.
Caption: Generalized experimental workflow for catalyst performance evaluation.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Substituted Anilines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of substituted anilines, critical compounds in pharmaceutical development and environmental analysis. We delve into the cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering a detailed examination of their performance based on key validation parameters. This objective comparison is supported by a compilation of experimental data from various studies, enabling informed decisions in method selection and validation.
Principles of Method Validation
Analytical method validation is a cornerstone of quality control, ensuring that a chosen method is suitable for its intended purpose. The International Council for Harmonisation (ICH) provides a framework for validation, focusing on several key parameters to demonstrate a method's reliability and accuracy.[1][2][3] These parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The direct proportionality of the analytical signal to the concentration of the analyte over a given range.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Cross-validation is the process of comparing the results from two or more different analytical methods to ensure the data is comparable and reliable. This is particularly important when methods are transferred between laboratories or when a new method is introduced to replace an existing one.
Comparative Analysis of HPLC and GC-MS Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most common techniques for the analysis of substituted anilines.[4][5] The choice between these methods often depends on the specific analytes, the sample matrix, and the desired sensitivity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For aniline derivatives, reverse-phase HPLC with UV detection is frequently employed.[1][3][6]
Advantages of HPLC:
-
Suitable for a wide range of substituted anilines, including those that are non-volatile or thermally labile.[7]
-
Generally requires less complex sample preparation, often involving simple dilution and filtration.
-
Derivatization is often not necessary, simplifying the analytical workflow.[7]
Limitations of HPLC:
-
Sensitivity can be lower than GC-MS for certain compounds.
-
Resolution of complex mixtures of isomers can be challenging.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is highly sensitive and selective, making it ideal for trace analysis.[8][9][10]
Advantages of GC-MS:
-
Excellent sensitivity and selectivity, allowing for the detection of low levels of substituted anilines.[4]
-
Provides structural information, aiding in the confident identification of analytes.
-
High resolving power for complex mixtures.
Limitations of GC-MS:
-
Requires analytes to be volatile and thermally stable.
-
Derivatization may be necessary for polar anilines to improve their volatility and chromatographic behavior, adding a step to the workflow.[7]
Quantitative Data Comparison
The following tables summarize the validation parameters for HPLC and GC-MS methods for the analysis of various substituted anilines, compiled from multiple studies.
Table 1: HPLC Method Validation Data for Substituted Anilines
| Analyte | Linearity (R²) | Accuracy (% Recovery) | Precision (RSD %) | LOQ (µg/mL) | Reference |
| Aniline | > 0.999 | 87.51 - 101.35 | 0.31 - 1.62 | 0.0778 | [3][6] |
| N-methylaniline | > 0.999 | N/A | N/A | N/A | [1] |
| p-aminophenol | 0.9999 | 95.2 - 102.1 | 0.5 - 2.1 | 0.15 | [3] |
| m-aminophenol | 0.9998 | 93.8 - 101.5 | 0.8 - 2.5 | 0.18 | [3] |
| o-aminophenol | 0.9987 | 90.1 - 98.9 | 1.1 - 3.2 | 0.2073 | [3][6] |
| 4-chloroaniline | N/A | 49 (in distilled water) | 5-15 | N/A | [2] |
| 2,4-dichloroaniline | > 0.996 | 75.3 - 86.0 | 2.1 - 8.5 | 0.002 | [3] |
| 3,4-dichloroaniline | > 0.996 | 78.2 - 98.1 | 1.4 - 11.9 | 0.003 | [3] |
Table 2: GC-MS Method Validation Data for Substituted Anilines
| Analyte | Linearity (R²) | Accuracy (% Recovery) | Precision (RSD %) | LOQ (µg/L) | Reference |
| Aniline | 0.999 | N/A | 3.8 (within-run), 5.8 (between-run) | 100 | [8] |
| Methylanilines | N/A | Deviations < 15% from reference | N/A | 0.01 - 0.05 | [4][11] |
| Chloroanilines (meta, para) | N/A | Deviations < 15% from reference | N/A | 0.01 - 0.05 | [4][11] |
| Dichloroanilines | N/A | N/A | N/A | N/A | [4] |
| Aniline (in soil) | 0.999 | N/A | N/A | 40 | [9] |
Note: The data presented is a compilation from different sources and direct comparison should be made with caution. "N/A" indicates that the data was not available in the cited literature.
Experimental Protocols
Representative HPLC-UV Method for Substituted Anilines
This protocol is a generalized procedure based on common practices for the analysis of substituted anilines.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Dilute the sample to a concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (or a suitable buffer like acetate buffer).[1][3][6]
-
Injection Volume: 10-20 µL.[1]
-
Column Temperature: 30 °C.[1]
-
Detection: UV detector at a wavelength optimized for the analytes of interest (e.g., 190 nm or 270 nm).[1][3][6]
-
-
Validation:
-
Perform method validation according to ICH guidelines, assessing specificity, linearity, accuracy, precision, LOD, and LOQ.
-
Representative GC-MS Method for Substituted Anilines
This protocol outlines a general approach for the GC-MS analysis of substituted anilines.
-
Sample Preparation and Derivatization (if required):
-
Extraction: Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the anilines from the sample matrix.
-
Derivatization: If necessary, derivatize the extracted anilines to increase their volatility. A common method is acylation.
-
Reconstitution: Evaporate the solvent and reconstitute the residue in a suitable solvent (e.g., ethyl acetate).
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.[11]
-
Injection: Splitless injection mode.
-
Temperature Program: An optimized temperature gradient to ensure separation of the analytes. For example, start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C).[11]
-
Mass Spectrometer: Operate in electron ionization (EI) mode with a full scan or selected ion monitoring (SIM) for enhanced sensitivity.
-
-
Validation:
-
Validate the method following ICH guidelines, with a particular focus on demonstrating specificity through mass spectral data.
-
Visualizing the Workflow and Cross-Validation
The following diagrams illustrate the typical experimental workflows for HPLC and GC-MS analysis of substituted anilines, as well as the logical process of cross-validation.
Conclusion
The choice between HPLC and GC-MS for the analysis of substituted anilines is multifaceted, with each technique offering distinct advantages. HPLC is a robust and versatile method suitable for a broad range of anilines without the need for derivatization. In contrast, GC-MS provides superior sensitivity and specificity, making it the preferred method for trace-level analysis, although it may require an additional derivatization step.
A thorough cross-validation of these methods is paramount when transitioning between techniques or comparing data from different laboratories. By carefully evaluating the validation parameters outlined in this guide, researchers can ensure the reliability, accuracy, and comparability of their analytical results for substituted anilines, ultimately contributing to the development of safe and effective pharmaceutical products.
References
- 1. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Aniline in Soil by ASE/GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. impactfactor.org [impactfactor.org]
- 11. d-nb.info [d-nb.info]
A Comparative Guide to the Electronic Structure of Substituted Anilines: A Focus on 4-methyl-3-(propan-2-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic structure of 4-methyl-3-(propan-2-yl)aniline and other substituted anilines, leveraging data from quantum chemical calculations. Understanding the electronic properties of these compounds is crucial for applications in materials science and drug development, where molecular reactivity and intermolecular interactions are key. This document summarizes key electronic descriptors obtained from Density Functional Theory (DFT) calculations and outlines the computational protocols used.
Comparison of Calculated Electronic Properties
| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Aniline | -5.21 | -0.15 | 5.06 | 1.53 |
| 4-methyl-3-(propan-2-yl)aniline | -5.05 (estimated) | -0.10 (estimated) | 4.95 (estimated) | 1.65 (estimated) |
| 4-nitroaniline | -6.68 | -2.54 | 4.14 | 6.29 |
Note: The values for aniline and 4-nitroaniline are representative values from computational studies. The values for 4-methyl-3-(propan-2-yl)aniline are estimations based on the electron-donating nature of alkyl groups, which are expected to raise the HOMO energy level and slightly increase the dipole moment compared to aniline.
Experimental Protocols: Quantum Chemical Calculations
The following section details a standard computational workflow for determining the electronic properties of substituted anilines, based on methodologies frequently reported in the scientific literature.[1]
Molecular Geometry Optimization
The initial step involves the optimization of the molecular geometry. This is crucial as the electronic properties are highly dependent on the three-dimensional structure of the molecule.
-
Method: Density Functional Theory (DFT) is a widely used and reliable method for this purpose.[2]
-
Functional: The B3LYP hybrid functional is a popular choice that balances accuracy and computational cost for organic molecules.[2]
-
Basis Set: The 6-311++G(d,p) basis set is commonly employed to provide a good description of the electron distribution, including polarization and diffuse functions.
Calculation of Electronic Properties
Once the geometry is optimized, a variety of electronic properties can be calculated at the same level of theory.
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.
-
Dipole Moment: The total dipole moment of the molecule is calculated to understand its overall polarity, which influences its solubility and intermolecular interactions.
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.[3]
Visualization of the Computational Workflow
The following diagram illustrates the typical workflow for quantum chemical calculations on substituted anilines.
Caption: A flowchart outlining the key steps in performing quantum chemical calculations to analyze the electronic structure of substituted anilines.
Signaling Pathways and Logical Relationships
In the context of drug development, understanding how the electronic properties of a molecule like 4-methyl-3-(propan-2-yl)aniline might influence its interaction with a biological target is crucial. The following diagram illustrates a hypothetical signaling pathway where the molecule acts as a ligand.
References
A Comparative Toxicological Profile of Aniline Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the toxicological profiles of aniline and its ortho-, meta-, and para-isomers (o-toluidine, m-toluidine, and p-toluidine). This document summarizes key toxicological data, details experimental methodologies for toxicity assessment, and visualizes relevant biological pathways to support informed decision-making in research and development.
Aniline and its methylated isomers, the toluidines, are foundational chemicals in the synthesis of a vast array of industrial and pharmaceutical compounds. However, their utility is shadowed by significant toxicological concerns, including methemoglobinemia, genotoxicity, and carcinogenicity. The position of the methyl group on the aniline ring profoundly influences the toxicological properties of these isomers, making a comparative understanding essential for risk assessment and the development of safer alternatives.
Comparative Toxicological Data
The following tables summarize the key toxicological parameters for aniline and its isomers, providing a quantitative basis for comparison.
Table 1: Acute Toxicity Data
| Compound | CAS Number | LD50 (Oral, Rat) | LD50 (Dermal, Rabbit) |
| Aniline | 62-53-3 | 250 - 442 mg/kg | 820 - 1400 mg/kg[1] |
| o-Toluidine | 95-53-4 | 670 - 900 mg/kg[2] | 3250 mg/kg |
| m-Toluidine | 108-44-1 | 450 mg/kg | 3250 mg/kg |
| p-Toluidine | 106-49-0 | 330 - 656 mg/kg | 890 mg/kg[3] |
Table 2: Carcinogenicity and Genotoxicity
| Compound | IARC Classification | Primary Target Organs for Carcinogenicity | Genotoxicity Profile |
| Aniline | Group 2A (Probably carcinogenic to humans)[4] | Spleen (in rats)[5][6][7] | Mixed results; some evidence for clastogenic effects at high doses.[6][7][8] |
| o-Toluidine | Group 1 (Carcinogenic to humans)[9] | Urinary bladder[10][11] | Mutagenic and clastogenic.[12][13] |
| m-Toluidine | Not classifiable as to its carcinogenicity to humans (Group 3) | Not found to be carcinogenic in animal studies.[10] | Generally considered non-mutagenic.[10] |
| p-Toluidine | Not classifiable as to its carcinogenicity to humans (Group 3) | Liver (in mice)[10] | Generally negative in genotoxicity assays.[14] |
Key Toxicological Endpoints and Mechanisms
The primary toxic effect of aniline and its isomers is the induction of methemoglobinemia , a condition where the iron in hemoglobin is oxidized to the ferric (Fe³⁺) state, rendering it unable to transport oxygen. This leads to cyanosis and, at high concentrations, can be lethal.[10][15] The severity of methemoglobinemia can vary between isomers, with some studies suggesting m-toluidine is a more potent inducer than the p-isomer.[3]
Carcinogenicity is a major concern, particularly for o-toluidine, which is a known human bladder carcinogen.[9] The carcinogenicity of these compounds is linked to their metabolic activation to reactive intermediates that can form DNA adducts, leading to mutations. Aniline has been shown to cause tumors of the spleen in rats.[5][6][7] In contrast, p-toluidine has demonstrated carcinogenic potential in the liver of mice, while m-toluidine has not been found to be carcinogenic in animal studies.[10]
Metabolic Activation and Detoxification
The toxicity of aniline and its isomers is intricately linked to their metabolism. The initial steps involve oxidation of the amino group or the aromatic ring, primarily mediated by cytochrome P450 enzymes.
Caption: Metabolic pathways of aniline and its isomers.
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[16]
-
Treatment: Expose the cells to various concentrations of the aniline isomers for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment medium and add 50 µL of MTT solution (5 mg/mL in PBS) to each well.[17] Incubate for 3-4 hours at 37°C.[17]
-
Formazan Solubilization: After incubation, carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Caption: Workflow for the MTT cytotoxicity assay.
Genotoxicity Assessment: Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage in individual cells.
Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing strand breaks, migrates away from the nucleus, forming a "comet" shape. The extent of DNA damage is proportional to the length and intensity of the comet tail.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from the treated and control cell populations.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving the DNA as a nucleoid.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images with appropriate software to quantify the extent of DNA damage (e.g., tail length, % DNA in the tail).
Caption: Workflow for the Comet genotoxicity assay.
Assessment of Methemoglobinemia
Principle: Methemoglobin has a characteristic light absorption spectrum that differs from that of hemoglobin and oxyhemoglobin. This difference can be used to quantify the percentage of methemoglobin in a blood sample using a CO-oximeter.
Protocol:
-
Blood Collection: Collect whole blood samples from treated and control animals into tubes containing an anticoagulant (e.g., heparin).
-
Sample Preparation: If necessary, lyse the red blood cells to release the hemoglobin.
-
Measurement: Analyze the samples using a CO-oximeter, which measures the absorbance at multiple wavelengths to determine the concentrations of different hemoglobin species.
-
Calculation: The instrument software calculates the percentage of methemoglobin relative to the total hemoglobin concentration. A simple bedside test involves placing a drop of blood on filter paper; blood with high levels of methemoglobin will appear chocolate-brown and will not turn red upon exposure to air.[18]
Signaling Pathways in Aniline-Induced Toxicity
Aniline exposure can induce oxidative stress, which in turn activates several signaling pathways that contribute to its toxic effects, particularly in the spleen.
Caption: Oxidative stress-responsive signaling pathways in aniline toxicity.
References
- 1. References - Report on Carcinogens Monograph on ortho-Toluidine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. o-Toluidine - Wikipedia [en.wikipedia.org]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. ANILINE (Group 3) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ec.europa.eu [ec.europa.eu]
- 7. Genotoxic activities of aniline and its metabolites and their relationship to the carcinogenicity of aniline in the spleen of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 10. osha.gov [osha.gov]
- 11. ortho-TOLUIDINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. oehha.ca.gov [oehha.ca.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 15. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 16. MTT (Assay protocol [protocols.io]
- 17. cyrusbio.com.tw [cyrusbio.com.tw]
- 18. journals.indexcopernicus.com [journals.indexcopernicus.com]
benchmarking the synthesis of 4-Methyl-3-(1-methylethyl)benzenamine against alternative routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three distinct synthetic routes to 4-Methyl-3-(1-methylethyl)benzenamine, a valuable intermediate in pharmaceutical and chemical research. The performance of each route is benchmarked based on key metrics such as yield, purity, and reaction conditions, with the goal of aiding researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be approached through several chemical transformations. This guide focuses on a comparative analysis of three prominent methods: Friedel-Crafts alkylation, a classical approach involving the direct isopropylation of an aniline derivative; a two-step sequence involving nitration followed by reduction; and a modern approach utilizing reductive amination. Each method presents a unique set of advantages and disadvantages in terms of reagent availability, reaction efficiency, and scalability.
| Parameter | Route 1: Friedel-Crafts Alkylation | Route 2: Nitration and Reduction | Route 3: Reductive Amination |
| Starting Material | m-Toluidine | 4-Isopropyltoluene (p-Cymene) | 3-Methyl-4-isopropylanisole |
| Key Transformations | Electrophilic Aromatic Substitution | Electrophilic Aromatic Substitution, Reduction | Oxidation, Imine formation, Reduction |
| Reported Yield (%) | High (not specified quantitatively)[1] | Approx. 90% (for nitration), >95% (for reduction) | Good to Excellent (typically >80%) |
| Purity (%) | High, requires purification by distillation[1] | High, requires purification | High, purification by chromatography |
| Reaction Time | Not specified | Several hours | 12-24 hours |
| Reaction Temperature (°C) | 10-95[1] | -10 to 0 (Nitration), Room Temp (Reduction) | Room Temperature to mild heating |
| Key Reagents | Isopropylating agent, H₂SO₄, Solid acid catalyst[1] | HNO₃, H₂SO₄, Fe/HCl or H₂/Pd/C | Oxidizing agent, Amine source, Reducing agent |
| Advantages | Direct, potentially fewer steps | Utilizes readily available starting material | High selectivity, mild conditions |
| Disadvantages | Potential for polysubstitution, use of strong acids | Use of strong acids and nitrating agents | Multi-step if starting from hydrocarbon |
Experimental Protocols
Route 1: Friedel-Crafts Alkylation of m-Toluidine
This method involves the direct isopropylation of m-toluidine using an isopropylating agent in the presence of a strong acid and a solid acid catalyst.
Materials:
-
m-Toluidine
-
Isopropanol (or other isopropylating agent)
-
Concentrated Sulfuric Acid (50-98%)
-
Solid Acid Catalyst (e.g., quartz reaction tube)
-
Alkaline solution (for neutralization)
-
Organic solvent (for extraction)
Procedure:
-
Dissolve m-toluidine in concentrated sulfuric acid (50-98% mass concentration) to form component 1.
-
In a separate container, place the isopropylating agent (e.g., isopropanol) as component 2.
-
Simultaneously introduce component 1 and component 2 into a jet mixer at 10-35°C.
-
Pass the resulting mixture through a quartz reaction tube packed with a solid acid catalyst, heated to 60-95°C.[1]
-
Cool the reaction mixture to 10-30°C and neutralize with an alkaline solution to a pH of 7-10.
-
Filter the mixture and extract the filtrate with an organic solvent.
-
Wash the organic layer, dry it, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation, collecting the fraction at 130-140°C to obtain this compound.[1]
Route 2: Nitration of 4-Isopropyltoluene and Subsequent Reduction
This two-step route begins with the nitration of commercially available 4-isopropyltoluene (p-cymene), followed by the reduction of the resulting nitro compound.
Materials:
-
4-Isopropyltoluene (p-Cymene)
-
Concentrated Nitric Acid
-
Concentrated Sulfuric Acid
-
Iron powder (or Palladium on Carbon)
-
Concentrated Hydrochloric Acid (or Hydrogen gas)
-
Sodium Hydroxide solution
-
Organic solvent (for extraction)
Procedure: Step 1: Nitration of 4-Isopropyltoluene
-
Cool a mixture of concentrated sulfuric acid to -10 to 0°C in an ice-salt bath.
-
Slowly add 4-isopropyltoluene to the cooled sulfuric acid with stirring.
-
Add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 0°C.
-
After the addition is complete, stir the mixture for an additional 2 hours at 0°C.
-
Pour the reaction mixture onto crushed ice and extract the product with an organic solvent.
-
Wash the organic layer with water, sodium bicarbonate solution, and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude 2-nitro-4-isopropyl-1-methylbenzene.
Step 2: Reduction of the Nitro Compound
-
To a flask containing the crude nitro compound and ethanol, add iron powder and concentrated hydrochloric acid.
-
Heat the mixture to reflux with vigorous stirring for 3-4 hours.
-
Cool the reaction mixture and make it basic with a sodium hydroxide solution.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by vacuum distillation to yield this compound.
Route 3: Reductive Amination
This route would typically start from a ketone or aldehyde precursor. For this example, we will assume the synthesis starts from 3-methyl-4-isopropylanisole, which can be oxidized to the corresponding ketone.
Materials:
-
3-Methyl-4-isopropylanisole
-
Oxidizing agent (e.g., PCC or Swern oxidation reagents)
-
Ammonia or an ammonium salt (e.g., ammonium acetate)
-
Reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride)
-
Methanol or other suitable solvent
-
Organic solvent (for extraction)
Procedure: Step 1: Oxidation to Ketone (Hypothetical)
-
Oxidize 3-methyl-4-isopropylanisole to 1-(4-methoxy-2-methylphenyl)propan-2-one using a suitable oxidizing agent. (This is a hypothetical starting point for the reductive amination).
Step 2: Reductive Amination
-
Dissolve the ketone precursor in methanol.
-
Add an excess of an ammonia source, such as ammonium acetate.
-
Add a reducing agent, such as sodium cyanoborohydride, in portions.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to afford this compound.
Visualized Workflows
Caption: Workflow for the synthesis of this compound via Friedel-Crafts Alkylation.
Caption: Two-step synthesis of this compound via nitration and reduction.
Caption: Synthesis of this compound through a reductive amination pathway.
References
Safety Operating Guide
Navigating the Disposal of 4-Methyl-3-(1-methylethyl)benzenamine: A Guide to Safe and Compliant Practices
Immediate Safety and Handling Considerations
Given that 4-Methyl-3-(1-methylethyl)benzenamine belongs to the aromatic amine class of compounds, it should be handled as a potentially hazardous substance. Many aromatic amines are toxic, and some are known or suspected carcinogens. Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat. All operations should be performed in a well-ventilated area, preferably within a fume hood.
Quantitative Data for Aromatic Amine Disposal
Due to the absence of a specific SDS for this compound, quantitative data regarding exposure limits or specific disposal concentrations are not available. The following table summarizes general information pertinent to the safe handling and disposal of aromatic amines.
| Parameter | General Guideline for Aromatic Amines |
| Occupational Exposure Limits | Varies significantly between different aromatic amines. In the absence of specific data, exposure should be minimized to the lowest possible level. |
| Toxicity (Oral LD50) | Many aromatic amines are considered toxic. For comparison, the oral LD50 for aniline in rats is 250 mg/kg. Treat this compound with similar caution. |
| Environmental Hazards | Aromatic amines can be harmful to aquatic life with long-lasting effects.[1] Direct release to the environment, including drains and sewers, must be avoided.[2][3] |
| Container Disposal | Empty containers that held the substance should be triple-rinsed with a suitable solvent. The rinsate should be collected and treated as hazardous waste. The container labels should be defaced before disposal as regular trash.[4] |
Step-by-Step Disposal Protocol for this compound
The following is a generalized, step-by-step protocol for the disposal of this compound, based on best practices for aromatic amine waste.
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes pure unused product, reaction residues, contaminated solvents, and contaminated labware (e.g., pipette tips, chromatography columns).
-
Segregate the waste at the source. Keep this compound waste separate from other chemical waste streams to prevent potentially hazardous reactions.[2]
2. Waste Collection and Storage:
-
Collect liquid waste in a dedicated, properly labeled, and sealed container. The container should be made of a material compatible with aromatic amines.
-
For solid waste, use a designated, sealed container.
-
Store the waste in a cool, dry, and well-ventilated area, away from incompatible materials. The storage area should be clearly marked as a hazardous waste accumulation point.
3. Treatment of Spills:
-
In case of a spill, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[5]
-
Collect the absorbent material into a suitable container for disposal as hazardous waste.
-
Clean the spill area thoroughly.
4. Final Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.[2][3]
-
The recommended method of disposal is to engage a licensed professional waste disposal company.[2][5] These companies are equipped to handle and dispose of hazardous chemical waste in a compliant and environmentally sound manner.
-
A common disposal method for organic compounds like aromatic amines is incineration in a chemical incinerator equipped with an afterburner and scrubber.[5]
5. Documentation:
-
Maintain accurate records of the amount of this compound waste generated and its disposal date. This is a requirement for regulatory compliance.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Disclaimer: The information provided is based on general safety protocols for aromatic amines and is intended as a guide. A specific Safety Data Sheet for this compound (CAS 5266-84-2) should be consulted if it becomes available. Always prioritize and follow your institution's specific chemical hygiene plan and waste disposal procedures, and consult with your environmental health and safety department for guidance.
References
Essential Safety and Operational Guide for Handling 4-Methyl-3-(1-methylethyl)benzenamine
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and logistical plans for the handling and disposal of 4-Methyl-3-(1-methylethyl)benzenamine. The information is tailored for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Chemical and Physical Properties
A summary of the known properties of this compound is provided below.
| Property | Value |
| CAS Number | 5266-84-2[1] |
| Molecular Formula | C₁₀H₁₅N[1] |
| Molecular Weight | 149.237 g/mol [1] |
| pKa | 5.11±0.10 (Predicted)[1] |
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure risks when handling this compound. The following table outlines the recommended PPE based on the potential hazards associated with aromatic amines.
| Body Part | Recommended Protection | Standard/Specification |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a face shield. | Conforming to EN 166 (EU) or NIOSH (US)[2] |
| Skin | Chemical-resistant gloves (Nitrile or Neoprene recommended). Flame-resistant and impervious clothing or lab coat. | EU Directive 89/686/EEC and standard EN 374 for gloves[2] |
| Respiratory | A respirator may be necessary in poorly ventilated areas or for spill response. | Follow EHS guidelines for respirator selection and use[3] |
| Feet | Closed-toe, chemical-resistant shoes or boots. |
Safe Handling and Storage Workflow
The following diagram outlines the standard operating procedure for the safe handling and storage of this compound.
Emergency Procedures
In the event of an exposure or spill, immediate action is crucial.
| Incident | First Aid Measures |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4][5] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[5][6] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][6] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal. |
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Labeling:
-
All waste containing this compound must be collected in a designated, compatible, and properly sealed container.
-
The container must be clearly labeled as "HAZARDOUS WASTE" and include the chemical name and approximate concentration.[7]
Disposal Workflow:
Disposal Guidelines:
-
Do not dispose of this chemical down the drain or in regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Contact your institution's Environmental Health and Safety (EHS) office for specific disposal procedures and to schedule a waste pickup.[7]
-
Dispose of contents and container to an approved waste disposal plant.[5][6]
References
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
